Product packaging for Direct Yellow 50(Cat. No.:CAS No. 3214-47-9)

Direct Yellow 50

Cat. No.: B1583531
CAS No.: 3214-47-9
M. Wt: 956.8 g/mol
InChI Key: XRFRTDKENRGSSX-UHFFFAOYSA-J
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Description

Significance of Direct Yellow 50 in Industrial Applications and Environmental Contexts

The widespread use of this compound stems from its effectiveness and versatility in industrial dyeing processes. However, its application is intrinsically linked to significant environmental challenges, primarily related to wastewater discharge.

This compound is a prominent colorant in the textile industry, especially for dyeing cotton, viscose, and other cellulosic fibers. researchgate.networlddyevariety.com It is also utilized in the paper, leather, and ink industries. scbt.comcolorcominternational.comchemicalbook.com The dyeing process with direct dyes like DY50 is aqueous-based and often requires the presence of electrolytes. scbt.com A significant portion of the dye, estimated to be between 10% and 50%, does not fix to the fibers and is released into the wastewater. dnu.dp.uamdpi.com This results in highly colored effluents that are a primary concern for textile mills. iwaponline.comnih.gov The presence of these dyes in wastewater, even at very low concentrations (10-50 mg/L), is highly visible and aesthetically displeasing. core.ac.ukscielo.br

The discharge of effluents containing this compound has considerable ecological consequences. The dye's complex and stable molecular structure makes it resistant to biodegradation. ontosight.aijwent.net Its persistence in aquatic ecosystems is a major environmental issue. researchgate.net The coloration of water bodies by DY50 effluents reduces sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, disrupting the entire aquatic food web. researchgate.netcore.ac.ukmdpi.com Furthermore, these effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of the receiving water bodies, leading to a decrease in dissolved oxygen levels, which is detrimental to aquatic fauna. mdpi.comcore.ac.uk

Textile Industry Applications and Wastewater Concerns

Research Imperatives for Sustainable Management of this compound

The environmental problems associated with this compound have necessitated extensive research into its sustainable management, focusing on both the assessment of its environmental impact and the development of effective treatment methods.

Research has highlighted the toxic nature of this compound and its degradation byproducts. researchgate.netjwent.net Azo dyes like DY50 can break down into aromatic amines, some of which are known to be carcinogenic and mutagenic. scbt.comjwent.netjwent.net This poses a direct threat to human health and aquatic organisms. ontosight.aijwent.netjwent.net Studies have shown that DY50 can be toxic to aquatic life, with research using organisms like Daphnia magna to assess the toxicity of the dye and its degradation products. jwent.netjwent.net The potential for bioaccumulation in the food chain is another area of concern. mst.dk Therefore, understanding the toxicological profile of DY50 is crucial for developing effective and safe remediation strategies.

In response to the challenges posed by this compound, a variety of advanced remediation technologies are being actively researched and developed. Conventional wastewater treatment methods are often ineffective in completely removing such dyes. jwent.nettandfonline.com Research is therefore focused on more advanced and efficient techniques.

Adsorption has emerged as a widely studied and effective method for removing DY50 from wastewater. researchgate.net Various low-cost adsorbents, such as natural zeolites, activated carbon from agricultural waste, and modified clays (B1170129), have shown promising results. researchgate.netscirp.orguobaghdad.edu.iq

Advanced Oxidation Processes (AOPs) are another key area of research. These processes, which include techniques like photocatalysis (e.g., using TiO2 or ZnO nanoparticles), Fenton, and photo-Fenton reactions, aim to degrade the complex dye molecules into simpler, less harmful substances. jwent.netdoi.orgscispace.comatlantis-press.com Studies have demonstrated the high efficiency of AOPs in decolorizing and mineralizing DY50. jwent.netdoi.org

Bioremediation , utilizing microorganisms such as bacteria, fungi, and algae, offers an environmentally friendly and cost-effective alternative for the treatment of dye-containing effluents. tandfonline.comsci-hub.se These microorganisms can degrade the dye molecules through their metabolic processes. mdpi.com Research in this area explores the identification of robust microbial strains and the optimization of conditions for efficient dye degradation. tandfonline.comnih.gov

Data Tables

Table 1: Adsorption Capacities of Various Adsorbents for this compound

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
MgAl LDH/Lignin Composite51.55 researchgate.net
Activated Carbon (from hazelnut)11 scirp.org
Modified Graphene Oxide10.71 deswater.com

Table 2: Efficiency of Advanced Oxidation Processes for this compound Degradation

AOP MethodCatalystConditionsRemoval EfficiencyReference
UVA/TiO2 NanophotocatalysisTiO2pH 2, 20 mg/L dye, 1 g/L catalystHigh degradation and detoxification jwent.netjwent.net
Photo Fenton-like ProcessSTA-12 (Fe, Mn)UV-C, pH 3Complete degradation doi.org
PhotocatalysisZnOUV light, acidic mediaEffective degradation scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H24N6Na4O13S4 B1583531 Direct Yellow 50 CAS No. 3214-47-9

Properties

IUPAC Name

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRTDKENRGSSX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N6Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041729
Record name C.I. Direct Yellow 50, tetrasodium salt
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Molecular Weight

956.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-47-9
Record name Direct Yellow 50
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Yellow 50, tetrasodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate
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Record name DIRECT YELLOW 50
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Ii. Advanced Degradation Methodologies for Direct Yellow 50

Photocatalytic Degradation Processes

Photocatalysis is a process where a semiconductor material, upon absorbing photons of sufficient energy, generates electron-hole pairs that drive redox reactions, leading to the breakdown of organic molecules. scispace.com Titanium dioxide (TiO2) is a widely utilized photocatalyst due to its chemical stability, non-toxicity, cost-effectiveness, and high photocatalytic activity. jwent.netjofamericanscience.org

The photocatalytic activity of TiO2 is initiated when it is irradiated with light of energy equal to or greater than its bandgap. This creates an electron-hole pair, which can react with water and oxygen to produce reactive oxygen species, primarily hydroxyl radicals (•OH), that are powerful oxidizing agents capable of mineralizing complex organic dyes like Direct Yellow 50. scispace.comnih.gov

The combination of UVA irradiation and TiO2 nanoparticles is an effective process for degrading this compound in aqueous solutions. jwent.netsid.ir The process involves irradiating a suspension of the dye and TiO2 nanoparticles with UVA light, typically in a batch reactor setup. jwent.netjwent.net

The pH of the reaction solution is a critical parameter in the photocatalytic degradation of this compound, as it influences the surface charge of the TiO2 catalyst and the production of active hydroxyl radicals. jwent.netjwent.net Research indicates that the degradation rate of this compound increases as the pH decreases, with optimal results observed in acidic conditions. jwent.netjwent.net

In one study, the effect of pH was evaluated in a range from 2 to 9, with an initial dye concentration of 80 mg/L and a TiO2 concentration of 2 g/L. jwent.netjwent.net The highest degradation was achieved at pH 2. jwent.netjwent.net The point of zero charge (pzc) for TiO2 is approximately 6. jwent.net At a pH below the pzc, the surface of the TiO2 particles becomes positively charged, which enhances the adsorption of the anionic this compound dye molecules. jwent.net Conversely, at higher pH values, the catalyst surface is negatively charged, leading to repulsion of the dye molecules and reduced adsorption. jwent.net The acidic environment favors the production of hydroxyl radicals, which are key to the oxidation process. jwent.net

Table 1: Effect of pH on this compound Degradation Experimental Conditions: Initial Dye Concentration = 80 mg/L, TiO₂ Dosage = 2 g/L, Irradiation Time = 120 min.

pHDegradation (ln(C₀/C))
21.4
5Not specified
7Not specified
9Not specified
Data sourced from Dinarvand et al. jwent.net

The concentration of the TiO2 catalyst is another crucial factor affecting the degradation efficiency. An increase in catalyst dosage generally leads to a higher rate of degradation up to an optimal point. jwent.net This is attributed to the increased number of available active sites on the catalyst surface, resulting in higher production of hydroxyl radicals. jwent.net

Studies on this compound degradation with an initial dye concentration of 20 mg/L showed that the removal efficiency increased as the TiO2 dosage was raised from 0.1 g/L to 1 g/L. jwent.net The most effective decomposition was observed at a TiO2 dosage of 1 g/L. jwent.netjwent.net However, increasing the catalyst concentration beyond this optimal value can lead to a decrease in degradation efficiency. jwent.net This negative effect is caused by increased turbidity of the solution, which hinders light penetration and causes light scattering, effectively reducing the photoactivated volume of the suspension. jwent.net Catalyst particle agglomeration at higher concentrations can also reduce the available surface area for the reaction. jwent.net

Table 2: Effect of TiO₂ Dosage on this compound Degradation Experimental Conditions: Initial Dye Concentration = 20 mg/L, pH = 2, Irradiation Time = 120 min.

TiO₂ Dosage (g/L)Degradation (ln(C₀/C))
0.1Not specified
0.25Not specified
0.5Not specified
1.02.9
1.5Lower than at 1.0 g/L
2.0Lower than at 1.5 g/L
Data sourced from Dinarvand et al. jwent.netjwent.net

The initial concentration of this compound has a significant impact on the photocatalytic degradation rate. jwent.net Research consistently shows an inverse relationship between the initial dye concentration and the removal efficiency. jofamericanscience.orgjwent.net As the initial dye concentration increases, the degradation efficiency decreases. jofamericanscience.orgjwent.net

For instance, at a constant TiO2 concentration of 1 g/L, the degradation efficiency for this compound was highest at an initial concentration of 20 mg/L and decreased as the concentration was raised to 80 mg/L. jwent.net Several factors contribute to this phenomenon. At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit direct contact between the catalyst and hydroxyl radicals or holes. jwent.net Furthermore, a higher concentration of the dye solution absorbs a larger fraction of the UVA radiation, which reduces the number of photons reaching the catalyst surface. jwent.net This "screening effect" leads to a lower rate of hydroxyl radical formation and, consequently, a reduced degradation efficiency. jwent.netjwent.net

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency Experimental Conditions: TiO₂ Dosage = 1 g/L, pH = 2.

Initial Dye Concentration (mg/L)Degradation Efficiency (ln(C₀/C))
203.0
40Not specified
60Not specified
800.6
Data sourced from Dinarvand et al. jwent.net

The photocatalytic degradation of this compound generally follows pseudo-first-order kinetics. nih.govjwent.net The reaction rate can be described by the equation ln(C₀/C) = kt, where C₀ is the initial dye concentration, C is the concentration at time t, and k is the first-order rate constant. nih.gov

Under optimal conditions (initial dye concentration of 20 mg/L, TiO2 dosage of 1 g/L, and pH 2), the degradation of this compound exhibited the highest reaction rate constant. jwent.net One study determined this rate constant (k) to be 0.4342 min⁻¹. jwent.net Correspondingly, the half-life (t₁/₂), which is the time required to degrade 50% of the initial dye concentration, was at its lowest under these conditions, calculated to be 23 minutes. jwent.net This indicates a rapid and efficient degradation process. jwent.net At a higher initial dye concentration of 80 mg/L and a TiO2 dosage of 2 g/L at pH 2, the reaction rate constant was found to be 0.1542 min⁻¹ and the half-life increased to 214 minutes, illustrating the significant impact of process parameters on reaction kinetics. jwent.net

Table 4: Kinetic Parameters for this compound Degradation

Initial Dye Conc. (mg/L)TiO₂ Dosage (g/L)pHRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
201.020.434223
802.020.1542214
Data sourced from Dinarvand et al. jwent.netjwent.net

Titanium Dioxide (TiO2)-Based Photocatalysis

UVA/TiO2 Nanophotocatalysis
Role of UV Radiation in Hydroxyl Radical Generation

Ultraviolet (UV) radiation plays a crucial role in the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like this compound. jwent.net Advanced oxidation processes (AOPs) leverage this principle to break down pollutants. jwent.net The generation of these transitory species, including hydroxyl radicals, is a cornerstone of AOPs for the mineralization of refractory organic compounds. jwent.net

The presence of a catalyst in conjunction with UV radiation is vital for initiating and accelerating the photochemical reaction that produces these radicals. jwent.net While UV radiation alone has a very low efficiency in dye removal, its combination with a catalyst significantly enhances the degradation process. jwent.net This is because the catalyst provides active sites for the reactions to occur and facilitates the generation of hydroxyl radicals. jwent.net The amount of active hydroxyl radicals produced by UV rays is also highly dependent on the pH of the reaction solution. jwent.net

At high concentrations of the dye, the solution's turbidity can increase, which impedes the penetration of UV light and reduces the absorption of UV photons on the catalyst surface, ultimately lowering the rate of dye decomposition. jwent.net This "UV screening effect" means that a larger fraction of the emitted UV radiation is absorbed by the dye molecules themselves rather than reaching the catalyst surface, leading to a decrease in the formation of hydroxyl radicals. jwent.net

Formation of Intermediates During Degradation

The degradation of this compound molecules can lead to the formation of various intermediate compounds. jwent.net One of the primary initial steps in the breakdown of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). scbt.com This cleavage breaks the molecule into smaller aromatic amines. scbt.com

Under aerobic conditions, this initial cleavage is typically followed by hydroxylation and ring opening of these aromatic intermediates. scbt.com However, the electron-withdrawing nature of the azo group can make the dye less susceptible to oxidative catabolism, leading to persistence under aerobic conditions. scbt.com It is generally thought that about 30% of the dye may be cleaved through this reductive pathway. scbt.com

The formation of these intermediates can sometimes inhibit the degradation process. jwent.net As the dye molecules break down, the resulting intermediates can compete with the original dye molecules for the active sites on the catalyst surface and for reaction with hydroxyl radicals. jwent.net

Zinc Oxide (ZnO)-Based Photocatalysis

Zinc oxide (ZnO) is a semiconductor that can be used as a photocatalyst for the degradation of dyes like this compound. scispace.comgranthaalayahpublication.org The process, known as heterogeneous photocatalysis, is activated when ZnO absorbs a photon with energy equal to or greater than its band-gap energy. scispace.com This absorption leads to the promotion of an electron from the valence band to the conduction band, creating a positive hole in the valence band. scispace.com

The photocatalytic degradation of this compound has been investigated using ZnO nanoparticles under UV light. scispace.comresearchgate.net The efficiency of this process is influenced by several factors, including the concentration of the catalyst, the presence of oxidizing agents like hydrogen peroxide, and the pH of the solution. researchgate.net

ZnO as a Catalyst Under UV Light

When ZnO is irradiated with UV light, it generates electron-hole pairs. researchgate.net To facilitate a photocatalyzed reaction, the recombination of these electrons and holes should be minimized. scispace.com The electron can react with oxygen adsorbed on the catalyst surface or dissolved in the water to form a superoxide (B77818) radical anion (O₂⁻). scispace.com

The positive hole can oxidize the dye molecule directly or react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). scispace.comscirp.org These highly reactive hydroxyl radicals, with a standard redox potential of +2.8 V, are strong oxidizing agents that can oxidize most azo dyes, leading to their mineralization into simpler end-products. scispace.com The azo bonds (-N=N-) in this compound are particularly susceptible to attack and can be cleaved by either oxidation by the positive hole or hydroxyl radical, or reduction by the electron in the conduction band. researchgate.net

The amount of ZnO catalyst used affects the degradation rate. An increase in the catalyst concentration generally increases the photocatalytic degradation rate due to a larger number of available active sites on the catalyst surface, which in turn increases the production of hydroxyl radicals. jwent.net However, an excessive amount of catalyst can lead to increased turbidity of the solution, which scatters the UV light and reduces its penetration, thereby decreasing the degradation rate. jwent.net For the photodegradation of this compound, a study found the optimal ZnO concentration to be 0.003 M. scispace.comgranthaalayahpublication.org

Influence of H₂O₂ Concentration

The addition of hydrogen peroxide (H₂O₂) can enhance the photodegradation of this compound in a ZnO-based photocatalytic system. scispace.comresearchgate.net H₂O₂ contributes to an increased rate of hydroxyl radical formation through several mechanisms.

Firstly, H₂O₂ can act as an electron acceptor, which helps to prevent the recombination of the electron-hole pair on the semiconductor surface. scispace.com Secondly, it can produce hydroxyl radicals by being reduced at the conduction band or by accepting an electron from a superoxide radical. scispace.com Thirdly, H₂O₂ can undergo self-decomposition under UV radiation to form additional hydroxyl radicals. scispace.com

In a study on the photodegradation of this compound with ZnO, the removal of the dye's color increased as the concentration of a 20% H₂O₂ solution was increased from 2 ml to 10 ml over a period of 30 to 120 minutes. scispace.com The best results were observed with the addition of 10 ml of H₂O₂. scispace.comgranthaalayahpublication.org

Table 1: Effect of H₂O₂ Concentration on this compound Degradation

H₂O₂ (20% solution) Volume (ml) Time Interval (min) Observation
2 to 10 30-120 Increased removal of dye color with increasing H₂O₂ volume. scispace.com
Optimal pH Conditions for Photodegradation

The pH of the solution is a critical parameter in the ZnO-based photodegradation of this compound, as it affects the surface charge of the catalyst and the formation of hydroxyl radicals. scispace.com The point of zero charge (pzc) for ZnO is approximately at a pH of 9.2. scispace.com

In acidic solutions (pH < pzc), the surface of the ZnO catalyst is positively charged. scispace.com Since this compound contains sulfonate groups, the hydrolyzed dye molecule behaves as an anionic dye. scispace.com This leads to a strong electrostatic attraction between the positively charged catalyst surface and the anionic dye molecules, which facilitates the adsorption of the dye onto the ZnO surface, an important step for the photocatalytic oxidation to occur. scispace.com Research indicates that the photodegradation of this compound using ZnO is most effective in acidic media. scispace.comgranthaalayahpublication.org

Conversely, at a pH higher than the pzc, the catalyst surface becomes negatively charged, which would repel the anionic dye molecules. Additionally, in alkaline conditions, ZnO can undergo dissolution, which reduces its photocatalytic activity. scirp.org

Table 2: Optimal pH for ZnO-Based Photodegradation

Catalyst Optimal pH Rationale
Mechanism of Dye Oxidation and Reduction

Oxidation: The positive holes (h⁺) generated in the valence band are powerful oxidizing agents. They can directly oxidize the this compound dye molecules adsorbed on the catalyst surface. researchgate.net Alternatively, the holes can react with water molecules or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). scirp.org These hydroxyl radicals are very strong oxidizing agents that can attack the dye molecule, leading to the cleavage of the azo bonds (-N=N-), which are among the most active bonds in the dye structure. researchgate.net

Reduction: The electrons (e⁻) promoted to the conduction band can also participate in the degradation process. They can reduce the this compound dye, contributing to the cleavage of the azo bonds. researchgate.net More commonly, the electrons react with molecular oxygen (O₂) adsorbed on the catalyst surface or dissolved in the water to produce superoxide radical anions (O₂⁻•). scispace.com These superoxide radicals can then lead to the formation of other reactive oxygen species that contribute to the degradation of the dye. researchgate.net

The ultimate goal of this process is the complete mineralization of the dye into less harmful substances. researchgate.net

Hybrid Photocatalytic Systems

Hybrid photocatalytic systems leverage the synergistic effects of multiple components to overcome the limitations of single-material photocatalysts, such as rapid electron-hole recombination and limited light absorption. By combining semiconductors with other materials like carbon nanotubes or conductive polymers, it is possible to enhance photocatalytic efficiency for the degradation of organic pollutants like this compound.

ZnO/MWCNTs Nanocomposites Under Solar Light

The combination of zinc oxide (ZnO) nanoparticles with multi-walled carbon nanotubes (MWCNTs) has been investigated as a potent photocatalyst for the degradation of this compound under solar light irradiation. ajchem-a.comalnoor.edu.iqcivilica.com The integration of MWCNTs into the ZnO nanoparticle structure leads to increased roughness and porosity, which in turn enhances the number of active sites and the effective surface area of the nanocomposite. ajchem-a.comalnoor.edu.iqcivilica.com

The synthesis of ZnO/MWCNTs nanocomposites is effectively achieved through a one-step, template-free hydrothermal method. researchgate.net In a typical process, multi-walled carbon nanotubes are dispersed in a solution containing a zinc precursor, such as zinc nitrate. researchgate.netmdpi.com The suspension is then subjected to a hydrothermal treatment in an autoclave at elevated temperatures, for instance, 150°C for 24 hours. researchgate.net Following the reaction, the resulting powder is collected, washed with distilled water, and dried. researchgate.net This method facilitates the in-situ growth of ZnO nanoparticles on the surface and within the pores of the MWCNTs. researchgate.netresearchgate.net

The structural, morphological, and surface properties of the synthesized ZnO/MWCNTs nanocomposites are crucial for understanding their photocatalytic performance and are assessed using various analytical techniques. ajchem-a.comalnoor.edu.iqcivilica.com

Field Emission Scanning Electron Microscopy (FESEM): FESEM images reveal the surface morphology of the nanocomposite, showing that ZnO nanoparticles are grown on the surface and within the pores of the MWCNTs. researchgate.netresearchgate.net These images can also show the aggregation of ZnO nanoparticles on the nanotubes. researchgate.net

Transmission Electron Microscopy (TEM): TEM analysis provides more detailed information about the nanostructure, confirming the size and distribution of the ZnO nanoparticles and the integrity of the MWCNTs. researchgate.net For instance, studies have shown ZnO nanoparticles to be spherical with an average particle size of approximately 5 nm, while the diameter of the MWCNTs was around 7 nm. researchgate.net

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is employed to determine the specific surface area, pore volume, and pore size distribution of the nanocomposite. researchgate.net The integration of MWCNTs typically results in an increased surface area and porosity compared to pure ZnO. ajchem-a.comalnoor.edu.iqcivilica.com The nitrogen adsorption-desorption isotherm of ZnO/MWCNTs often exhibits a type IV curve with a small hysteresis loop, which is characteristic of mesoporous materials. researchgate.net

Characterization TechniqueObservationReference
FESEMZnO nanoparticles grown on the surface and in the pores of MWCNTs. researchgate.netresearchgate.net
TEMSpherical ZnO nanoparticles (~5 nm) and MWCNTs (~7 nm diameter). researchgate.net
BETIncreased surface area and porosity, Type IV isotherm. ajchem-a.comalnoor.edu.iqcivilica.comresearchgate.net

To maximize the degradation efficiency of this compound, Response Surface Methodology (RSM) is utilized to optimize the operational parameters. ajchem-a.comalnoor.edu.iqcivilica.com This statistical approach allows for the investigation of the effects of several variables, such as the amount of nanocatalyst and the initial concentration of the dye. ajchem-a.comalnoor.edu.iqresearchgate.net

Research has shown that the optimal conditions for the degradation of this compound using ZnO/MWCNTs nanocomposites under solar light are a catalyst quantity of 0.3 g for a dye concentration of 30 mg/L at 25°C with an irradiation time of 1 hour. ajchem-a.comalnoor.edu.iqresearchgate.net Under these conditions, a degradation efficiency of 93.56% was achieved after 60 minutes of solar light irradiation. ajchem-a.comalnoor.edu.iqresearchgate.net The photocatalytic degradation percentage of the dye increases with an increase in the weight of the ZnO/MWCNTs until it reaches the optimal amount, after which the efficiency may decrease. researchgate.net

ParameterOptimal ValueDegradation EfficiencyReference
ZnO/MWCNTs Nanocomposite Quantity0.3 g93.56% ajchem-a.comalnoor.edu.iqresearchgate.net
This compound Concentration30 mg/L93.56% ajchem-a.comalnoor.edu.iqresearchgate.net
Irradiation Time60 minutes93.56% ajchem-a.comalnoor.edu.iqresearchgate.net
Temperature25 °C93.56% ajchem-a.comalnoor.edu.iqresearchgate.net
2.1.1.3.1.1. Nanocomposite Synthesis via Hydrothermal Method[12][13]2.1.1.3.1.2. Characterization Techniques (FESEM, TEM, BET)[12][13]2.1.1.3.1.3. Optimization using Response Surface Methodology (RSM)[12][13]
ZnO/Polyorthoethylaniline Nanocomposites

Another innovative approach for the degradation of this compound involves the use of nanocomposites composed of zinc oxide and polyorthoethylaniline (POEANI). researchgate.net These composites have demonstrated photocatalytic capabilities for the degradation of the dye in an aqueous medium under sunlight. researchgate.net

The synthesis of ZnO/POEANI nanocomposites is carried out through a chemical oxidative polymerization technique. researchgate.net In this method, the orthoethylaniline monomer is dissolved in a hydrochloric acid solution. researchgate.net An oxidant, such as ammonium (B1175870) persulfate, is then added dropwise to the solution containing the monomer and dispersed ZnO nanoparticles, initiating polymerization. researchgate.netderpharmachemica.com The resulting mixture is stirred at a low temperature (e.g., 0°C) for a couple of hours. researchgate.net The precipitates of the nanocomposite are then filtered, washed with distilled water and ethanol, and dried. researchgate.net The polymer salt is subsequently converted to its base form by treatment with an ammonia (B1221849) solution. researchgate.net

2.1.1.3.2.1. Fabrication via Chemical Oxidative Polymerization[5]2.1.1.3.2.2. Characterization (SEM, FT-IR, XRD)

The efficacy of photocatalysts in degrading this compound is intrinsically linked to their physical and chemical properties. Techniques such as Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are crucial for characterizing these materials.

Scanning Electron Microscopy (SEM) provides insights into the surface morphology and size of the photocatalyst particles. For instance, SEM analysis of ZnO/Polyorthoethylaniline (POEANI) nanocomposites revealed an irregular, clustered morphology with zinc oxide uniformly dispersed within the polymer matrix. researchgate.net In studies involving poly(o-chloroaniline)/TiO2 (POCA/TiO2) nanocomposites, SEM images have also been used to characterize the surface morphology. gnest.orggnest.org When TiO2 nanoparticles are doped with iron (Fe3+), SEM results show that the particle size tends to decrease. jofamericanscience.org

Fourier Transform Infrared Spectroscopy (FT-IR) is employed to identify the functional groups present on the photocatalyst's surface and to confirm the successful synthesis of composite materials. In the characterization of POCA/TiO2 nanocomposites, FT-IR spectra confirm the structure of the polymer and the presence of TiO2. gnest.orggnest.org For ZnO/POEANI nanocomposites, FT-IR spectra have identified the characteristic peaks of the emeraldine (B8112657) form of POEANI, noting that the intensity of these peaks changed due to the presence of zinc oxide nanoparticles. researchgate.net Similarly, FT-IR analysis is used to characterize sulfanilic acid (SA)-modified TiO2, confirming the successful modification of the photocatalyst. iwaponline.com

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase composition of the photocatalysts. For Fe3+-doped TiO2 nanoparticles, XRD patterns show that doping can influence the transformation of TiO2 from the anatase to the rutile phase and leads to a broadening of the XRD peaks. jofamericanscience.orgresearchgate.net In POCA/TiO2 nanocomposites, XRD patterns have shown small peaks corresponding to the wurtzite-like hexagonal structure of titanium oxide, indicating a low molar ratio of TiO2 compared to the polyaniline. gnest.org The crystalline nature of synthesized ZnO nanoparticles for dye degradation has also been confirmed using XRD analysis. scispace.com

Table 1: Summary of Photocatalyst Characterization Techniques

TechniqueInformation ObtainedExample Application for DY50 Photocatalysts
Scanning Electron Microscopy (SEM)Surface morphology, particle size and shapeRevealed irregular, clustered morphology of ZnO/POEANI; showed decreased particle size in Fe3+-doped TiO2. researchgate.netjofamericanscience.org
Fourier Transform Infrared Spectroscopy (FT-IR)Identification of functional groups, confirmation of composite formationConfirmed the structure of POCA/TiO2 and the modification of TiO2 with sulfanilic acid. gnest.orgiwaponline.com
X-ray Diffraction (XRD)Crystalline structure, phase composition, crystallite sizeDetermined the anatase-to-rutile phase transformation in Fe3+-doped TiO2 and confirmed the wurtzite structure in POCA/TiO2. gnest.orgjofamericanscience.org
2.1.1.3.2.3. Kinetic Studies of Photocatalyst

Understanding the reaction kinetics is essential for optimizing the photocatalytic degradation process of this compound. Studies have shown that the degradation often follows pseudo-first-order kinetics. iwaponline.comjwent.net

The Langmuir-Hinshelwood model is frequently used to describe the relationship between the initial degradation rate and the initial concentration of the dye. jofamericanscience.orgresearchgate.net The adsorption of the dye onto the photocatalyst surface is a critical step, and the experimental data for the adsorption of this compound onto TiO2 Degussa P25 has been shown to fit the Langmuir isotherm model better than the Freundlich model. jofamericanscience.orgresearchgate.net

In a study using a UVA/TiO2 process, the highest reaction rate constant (k = 0.4342 min⁻¹) was achieved at an initial dye concentration of 20 mg/L and a TiO2 concentration of 1 g/L. jwent.net This indicates a reverse relationship between the photocatalytic degradation rate of DY50 and its initial concentration; higher dye concentrations lead to a decrease in degradation efficiency. jwent.net This phenomenon is attributed to the fact that at higher concentrations, more dye molecules and intermediate products compete for the active sites on the photocatalyst surface. jwent.net Furthermore, a higher concentration of the dye solution can absorb a larger fraction of UV radiation, reducing the number of photons available to activate the catalyst and generate hydroxyl radicals. jwent.net

2.1.1.3.2.4. Reusability Assessment

The economic viability and sustainability of photocatalysis largely depend on the stability and reusability of the photocatalyst. Studies have demonstrated that photocatalysts can be effectively reused for multiple degradation cycles. For example, synthesized ZnO nanoparticles have been successfully reused in the degradation of direct dyes, with the catalyst being filtered, rinsed, and dried before subsequent cycles. scispace.com Similarly, TiO2 nanoparticles have shown good stability and reusability after five cycles of dye degradation. nih.gov The ability to regenerate and reuse the catalyst without a significant loss of activity is a key advantage for industrial applications. mdpi.com

Fe3+-Doped TiO2 Nanoparticles

Doping titanium dioxide (TiO2) with metal ions is a common strategy to enhance its photocatalytic activity. Fe3+-doped TiO2 nanoparticles have been specifically investigated for the degradation of this compound. jofamericanscience.org These nanoparticles can be synthesized using methods like the incipient wet impregnation method, which helps prevent the dopant from penetrating deep into the bulk of the TiO2, as bulk doping can increase the recombination rate of charge carriers and thus decrease photocatalytic activity. researchgate.net

Characterization of Fe3+-doped TiO2 shows that the doping process can decrease the particle size and broaden the XRD peaks. jofamericanscience.orgresearchgate.net Crucially, Fe3+ doping can influence the phase transformation of TiO2 from anatase to rutile, which can affect its photocatalytic efficiency. jofamericanscience.orgresearchgate.net The photocatalytic degradation of this compound using Fe3+-doped TiO2 nanoparticles under UV light irradiation has been demonstrated to be an effective advanced oxidation process. jofamericanscience.org The efficiency of the degradation is dependent on several parameters, including pH, catalyst concentration, and the concentration of the dye. jofamericanscience.orggranthaalayahpublication.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). cwejournal.org These processes are highly effective in degrading recalcitrant organic pollutants like this compound into simpler, less toxic compounds. sciencepublishinggroup.comatlantis-press.com

Ozonation and UV-Assisted Ozonation

Ozonation (O3) and its combination with ultraviolet (UV) radiation are powerful AOPs for treating dye-laden wastewater. cwejournal.orgscispace.com Ozone can react with pollutants through direct oxidation or indirect oxidation via the generation of hydroxyl radicals. atlantis-press.com The combination of ozone with UV light (O3/UV) can enhance the generation of these highly reactive •OH radicals, potentially accelerating the degradation process. scispace.com

Studies on the decolorization of this compound in seawater have shown that ozonation can achieve significant color removal. sciencepublishinggroup.comscispace.com One study reported over 88% color removal after 35 minutes of ozone treatment for a 100 ppm dye concentration. scispace.com Interestingly, in this particular study, the application of ozone alone was found to be more effective in reducing the reaction time compared to UV-assisted ozonation. scispace.comaku.edu.tr

Parameters Affecting Decolorization Efficiency

The efficiency of ozonation and UV-assisted ozonation for the degradation of this compound is influenced by several key operational parameters.

Initial Dye Concentration: The initial concentration of the dye significantly impacts the decolorization rate. As the initial concentration of DY50 increases, the color removal efficiency generally decreases. researchgate.net For example, with an ozone dose of 500 mg/h, the time required for complete decolorization increases with higher initial dye concentrations ranging from 100 to 500 mg/L. researchgate.net

pH of the Solution: The pH of the wastewater plays a crucial role in the ozonation process. The rate of ozone decomposition increases with a higher pH. scispace.com In alkaline conditions, the indirect pathway involving the formation of hydroxyl radicals is favored, which can lead to faster decolorization. rsc.orgredalyc.org For instance, in the ozonation of other azo dyes, maximum decolorization efficiency was often observed at alkaline pH values. redalyc.org

Reaction Time: The contact time between the oxidant (ozone) and the dye solution is a critical factor. Longer reaction times generally lead to higher degradation efficiencies. scispace.comresearchgate.net Studies have assessed reaction times to determine the optimal duration needed to achieve the desired level of decolorization. scispace.comresearchgate.net

Table 2: Key Parameters in Ozonation of this compound

ParameterEffect on Decolorization EfficiencyTypical Observation
Initial Dye ConcentrationEfficiency decreases with increasing concentration.Longer treatment time is required for higher dye concentrations. researchgate.net
pHHigher pH can accelerate ozone decomposition into more reactive hydroxyl radicals.Alkaline conditions often favor faster and more efficient color removal. rsc.orgredalyc.org
Reaction TimeEfficiency increases with longer contact time.Over 88% decolorization of 100 ppm DY50 was achieved in 35 minutes. scispace.com
Formation of Non-Toxic By-products

Research into the photocatalytic degradation of DY50 has shown that the process can significantly reduce the toxicity of the dye solution. One study demonstrated that after treatment with a UVA/TiO₂ process, the mortality rate of the aquatic organism Daphnia magna dropped from 96.7% to 43.3%. jwent.net Concurrently, the biodegradability index (BOD₅/COD ratio) of the effluent increased from 0.25 to 0.68, indicating that the resulting by-products are more amenable to conventional biological treatment. jwent.net The initial cleavage of the azo group (–N=N–) is a key step, breaking the chromophore and leading to decolorization and the formation of smaller aromatic or aliphatic molecules. researchgate.net While photocatalysis can lead to less harmful substances, some studies caution that complete detoxification is not always achieved, and the toxicity of intermediate products must be considered. nih.gov

Comparative Studies with Other AOPs

Several AOPs have been evaluated for the degradation of this compound, with comparative studies highlighting their relative efficiencies. The photo-Fenton process is often found to be more effective than the standard Fenton process for dye degradation. researchgate.netasianpubs.org Other technologies like ozonation (O₃) and UV-assisted ozonation (UV/O₃) have also been successfully applied.

For instance, one study found that ozonation alone could achieve over 88% color removal from a 100 ppm solution of DY50 in seawater within 35 minutes. researchgate.net In this specific case, UV-assisted ozonation did not offer a significant advantage in reducing reaction time. researchgate.net Another study compared the photocatalytic degradation of six different dyes, including DY50, using immobilized titanium dioxide, providing insights into how molecular structure affects degradation rates. nih.gov A photo-Fenton-like process using a specific catalyst demonstrated complete degradation of DY50. doi.org

Table 1: Comparative Efficiency of Different AOPs for this compound Degradation

AOP MethodCatalyst/ReagentsKey FindingsReported EfficiencySource(s)
Ozonation (O₃)OzoneEffective for decolorization in seawater.>88% color removal researchgate.net
UV/O₃Ozone, UV LightNot significantly more effective than O₃ alone for DY50 in seawater.Partial COD removal researchgate.net
Photo-Fenton-likeSTA-12 (Fe, Mn), H₂O₂, UV-C LightAchieved complete degradation.>50% COD and color removal doi.org
PhotocatalysisTitanium Dioxide (TiO₂)Effective degradation and detoxification.88% dye removal jwent.net

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which are powerful oxidizing agents. upv.es The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light. mdpi.com This light not only promotes the generation of additional hydroxyl radicals from H₂O₂ photolysis but also crucially facilitates the regeneration of Fe²⁺ from ferric ions (Fe³⁺), sustaining the catalytic cycle. doi.orgmdpi.com Both methods have proven to be effective for the degradation of azo dyes, with the photo-Fenton process generally exhibiting higher efficiency. researchgate.netasianpubs.org

Optimization of Fe²⁺ and H₂O₂ Concentrations

Studies on similar reactive yellow dyes have identified optimal concentrations for effective degradation. For a photo-Fenton process, one study found the optimal conditions to be a H₂O₂ concentration of 0.005 M and a Fe²⁺ concentration of 3.5 × 10⁻⁵ M. asianpubs.org Another investigation on DY50 using a photo-Fenton-like process reported optimal concentrations of 10 mM for H₂O₂ and 1 mM for Fe²⁺. doi.org

Table 2: Optimized Reagent Concentrations for Fenton-Type Processes on Yellow Dyes

ParameterOptimal ValueProcessDyeSource
H₂O₂ Concentration0.005 MPhoto-FentonReactive Yellow 145 asianpubs.org
Fe²⁺ Concentration3.5 × 10⁻⁵ MPhoto-FentonReactive Yellow 145 asianpubs.org
H₂O₂ Concentration10 mMPhoto-Fenton-likeThis compound doi.org
Fe²⁺ Concentration1 mMPhoto-Fenton-likeThis compound doi.org
Influence of Light Intensity

In the photo-Fenton process, light intensity is a key factor that directly impacts the rate of degradation. An increase in light intensity generally leads to a higher rate of H₂O₂ photolysis and more efficient photoreduction of Fe³⁺ to Fe²⁺, both of which result in a greater production of hydroxyl radicals. asianpubs.org Research has shown a direct correlation between increasing light intensity and the decolorization efficiency of yellow dye, with one study achieving maximum color removal at an intensity of 2,000 Lx. asianpubs.org However, it is possible for the reaction rate to decrease beyond a certain optimal light intensity, potentially due to the initiation of thermal side reactions. arabjchem.org

General Mechanisms of Hydroxyl Radical Production in AOPs

Advanced Oxidation Processes are unified by their reliance on the generation of hydroxyl radicals (•OH). mdpi.com The mechanisms for producing these radicals vary depending on the specific AOP.

Fenton/Photo-Fenton: In the classic Fenton reaction, Fe²⁺ catalyzes the decomposition of H₂O₂: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ upv.es In the photo-Fenton process, UV light accelerates this reaction and regenerates the Fe²⁺ catalyst from Fe³⁺, often via the photolysis of ferric aqua complexes: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ doi.org

Photocatalysis: This process uses a semiconductor catalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), and a light source (e.g., UV). When the catalyst absorbs a photon with sufficient energy, an electron (e⁻) is promoted to the conduction band, leaving a positive hole (h⁺) in the valence band. scispace.com These species react with water and oxygen to produce hydroxyl radicals. h⁺ + H₂O → •OH + H⁺ acs.org

Ozonation: Ozone can react directly with pollutants, but its decomposition in water, especially at higher pH, can also produce hydroxyl radicals. doi.org The combination of ozone with hydrogen peroxide (peroxone process) is specifically designed to accelerate •OH production. kirj.ee

Mineralization Efficiency and Operational Parameters

Mineralization refers to the complete conversion of organic pollutants into CO₂, H₂O, and inorganic ions, which is the ultimate objective of AOPs. nih.gov While decolorization can occur relatively quickly, achieving high mineralization efficiency often requires longer treatment times. nih.gov The efficiency of the process is governed by several key operational parameters.

pH: The pH of the solution is a master variable. For Fenton and photo-Fenton processes, an acidic pH of around 3 is typically optimal to keep iron in solution and maximize radical production. ajol.infoasianpubs.org For the photocatalytic degradation of anionic dyes like DY50 using TiO₂, an acidic environment is also favorable as it promotes the adsorption of the negatively charged dye onto the positively charged catalyst surface. jwent.netjwent.net

Catalyst Concentration: For heterogeneous photocatalysis, increasing the catalyst dosage generally increases the degradation rate up to a certain point by providing more active sites. jwent.net However, an excessive concentration can lead to particle agglomeration and increased turbidity, which blocks light penetration and reduces efficiency. jwent.netjwent.net For DY50 degradation with TiO₂, an optimal catalyst concentration was found to be 1 g/L. jwent.net

Table 3: Impact of Key Operational Parameters on Degradation Efficiency

ParameterEffect on EfficiencyOptimal Range/ConditionRationaleSource(s)
pH Highly influential; optimal value depends on the AOP.~3.0 for Fenton/Photo-Fenton; Acidic for TiO₂ photocatalysis of DY50.Prevents iron precipitation (Fenton); promotes adsorption of anionic dye on catalyst surface (photocatalysis). ajol.infojwent.netasianpubs.org
Catalyst Dosage Increases to an optimum, then decreases.~1 g/L for TiO₂ and DY50.More active sites increase rate; excess dosage causes light scattering and agglomeration. jwent.netjwent.net
Initial Dye Concentration Efficiency decreases as concentration increases.Lower concentrations are generally better.High concentrations cause a light screening effect, reducing photon availability for the catalyst/reagents. jwent.netmdpi.com
Light Intensity Efficiency increases with intensity up to an optimum.e.g., 2,000 Lx for a photo-Fenton process.Higher intensity generates more photons, increasing the rate of radical production. asianpubs.orgarabjchem.org

Adsorption-Based Removal Strategies

Adsorption is a surface phenomenon where dye molecules from an aqueous solution adhere to the surface of a solid adsorbent. The effectiveness of this process is highly dependent on the type of adsorbent used, its surface characteristics, and the operational conditions of the treatment process.

Recent research has focused on identifying and developing low-cost, readily available, and highly effective adsorbents for the removal of dyes like this compound.

Natural zeolites are crystalline, hydrated aluminosilicates with a three-dimensional structure that creates a network of pores and channels. This structure gives them a large surface area and high cation exchange capacity, making them suitable for adsorption applications.

Studies have demonstrated the potential of natural zeolite as an effective adsorbent for removing this compound (DY50) from aqueous solutions. The removal efficiency is influenced by several factors, including the pH of the solution, initial dye concentration, adsorbent dosage, temperature, and contact time. researchgate.netresearchgate.net In one study, the removal rate of DY50 was found to be 58.63% using a 0.05 g sample of zeolite in a 40 mg/L initial dye solution with a contact time of 4 hours. researchgate.net Another investigation involving chemically and physically activated natural zeolites reported that the highest color degradation for brown zeolite was 27.70% after a contact time of 90 minutes, and this increased to 88.2% with an adsorbent mass of 0.5 grams. researchgate.net The adsorption process for DY50 onto zeolite has been found to align with the pseudo-second-order kinetic model. researchgate.net

Marble powder, an industrial waste product from the marble processing industry, has been identified as a viable and low-cost adsorbent for the removal of this compound. jmaterenvironsci.comicm.edu.pl Its primary component is calcium carbonate, which provides active sites for dye adsorption. jmaterenvironsci.comjournalssystem.com The adsorption process is fast, with equilibrium typically reached within 20 minutes. jmaterenvironsci.comscispace.com

Novel Adsorbents and Their Efficacy

Marble Powder Sorbents
Adsorbent Characterization (XRD, XRF, SEM, FTIR, Raman Spectroscopy)

The effectiveness of marble powder as an adsorbent is determined by its physicochemical properties, which are characterized using various analytical techniques. scispace.comresearchgate.net

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the marble powder. Studies confirm that the primary crystalline component is calcite (CaCO₃). scispace.comrsc.org

X-ray Fluorescence (XRF): XRF is employed to identify the elemental composition of the material. Analysis of marble powder typically shows that the major component is Calcium Oxide (CaO), often around 92.7%, with smaller amounts of other oxides such as Magnesium Oxide (MgO), Silicon Dioxide (SiO₂), Aluminum Oxide (Al₂O₃), and Iron(III) Oxide (Fe₂O₃). scispace.comrsc.org

Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of the adsorbent. For marble powder, SEM analysis shows the presence of calcite crystals of varying sizes, typically ranging from 1 to 9 µm. jmaterenvironsci.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the functional groups present on the adsorbent's surface. The FTIR spectrum of marble powder shows characteristic large bands at 710 cm⁻¹, 1500 cm⁻¹, 1800 cm⁻¹, and 2500 cm⁻¹, which correspond to the presence of calcite. jmaterenvironsci.com A band around 1600 cm⁻¹ is attributed to H-O-H bending vibrations, and a band near 800 cm⁻¹ can indicate the presence of Si-O bonds. jmaterenvironsci.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides further confirmation of the material's composition. The Raman spectrum of marble powder exhibits a strong characteristic band for calcite at 1086 cm⁻¹. scispace.com

Table 1: Characterization of Marble Powder Adsorbent

Analytical Technique Observation Reference
XRD Predominantly Calcite (CaCO₃) scispace.comrsc.org
XRF Major component: CaO (~92.7%); Minor components: MgO, SiO₂, Al₂O₃, Fe₂O₃ scispace.comrsc.org
SEM Calcite crystals of various sizes (1-9 µm) jmaterenvironsci.com
FTIR Bands at 710, 1500, 1800, 2500 cm⁻¹ (Calcite); ~1600 cm⁻¹ (H-O-H); ~800 cm⁻¹ (Si-O) jmaterenvironsci.comresearchgate.net

| Raman Spectroscopy | Characteristic band for Calcite at 1086 cm⁻¹ | scispace.com |

Adsorption Isotherm Models (Langmuir and Freundlich)

Adsorption isotherms describe how adsorbates interact with adsorbent materials. The Langmuir and Freundlich models are commonly used to analyze the adsorption equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ijirset.com Studies on the adsorption of this compound onto marble powder show that the data fits the Langmuir model well, with a high correlation coefficient (R² = 0.985). jmaterenvironsci.com The maximum adsorption capacity (q_max) determined from this model was found to be 41.66 mg/g. jmaterenvironsci.com

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. ijirset.com The adsorption of this compound on marble powder also shows a satisfactory fit to the Freundlich model (R² = 0.984). jmaterenvironsci.com The Freundlich constants, n (adsorption intensity) and K_F (adsorption capacity), were determined to be 1.36 and 1.08, respectively, with an adsorption capacity of 13.07 mg/g. jmaterenvironsci.com

Table 2: Adsorption Isotherm Parameters for this compound on Marble Powder

Isotherm Model Parameters Value Reference
Langmuir Max. Adsorption Capacity (q_max) 41.66 mg/g jmaterenvironsci.com
Langmuir Constant (K_L) 0.015 L/mg jmaterenvironsci.com
Correlation Coefficient (R²) 0.985 jmaterenvironsci.com
Freundlich Adsorption Capacity (K_F) 1.08 (mg/g)(L/mg)¹/ⁿ jmaterenvironsci.com
Adsorption Intensity (n) 1.36 jmaterenvironsci.com
Effect of Adsorbent Amount and Contact Time

The efficiency of dye removal is significantly influenced by the amount of adsorbent used and the duration of contact between the adsorbent and the dye solution.

Effect of Adsorbent Amount: Increasing the amount of marble powder generally leads to a higher percentage of dye removal due to the greater number of available active sites for adsorption. scispace.com For a this compound solution with a concentration of 30 mg/L and a contact time of 20 minutes, increasing the mass of marble powder from 0.25 g to 1.25 g resulted in an increase in the dye removal percentage from 10% to 38%. scispace.comresearchgate.net

Effect of Contact Time: The rate of adsorption is initially rapid and then slows down as it approaches equilibrium. For the adsorption of this compound onto marble powder, the quantity of adsorbed dye increases quickly within the first 10 minutes. scispace.com Equilibrium is typically achieved after approximately 20 minutes, indicating that the active sites on the marble powder surface become saturated. jmaterenvironsci.comscispace.com

Table 3: Effect of Adsorbent Amount and Contact Time on this compound Removal by Marble Powder

Parameter Condition Result Reference
Adsorbent Amount Increase from 0.25 g to 1.25 g (at 30 mg/L dye, 20 min) Dye removal increased from 10% to 38% scispace.comresearchgate.net
Contact Time Temporal evolution (at 10-60 mg/L dye) Rapid adsorption in the first 10 minutes scispace.com

Table 4: List of Chemical Compounds

Compound Name
This compound
Natural Zeolite
Marble Powder
Calcite
Calcium Carbonate
Calcium Oxide
Silicon Dioxide
Magnesium Oxide
Aluminum Oxide
Nano Bentonite (B74815)

Nano bentonite, prepared through flotation and sedimentation techniques from pure Egyptian Bentonite, has been identified as a successful adsorbent for the removal of this compound (DY 50). maxapress.comresearchgate.net Studies have demonstrated its capability to effectively adsorb the anionic dye from aqueous solutions. maxapress.commaxapress.com

The nano bentonite particles prepared for DY 50 adsorption have been extensively characterized using various analytical techniques to confirm their properties. researchgate.netmaxapress.com Analysis indicated the formation of nanoparticles with an average size of approximately 15 nm. maxapress.comresearchgate.net

X-Ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the nano bentonite.

X-ray Fluorescence (XRF): XRF is employed to determine the elemental composition of the nano bentonite.

Scanning Electron Microscope (SEM): SEM imaging reveals the surface morphology of the nanoparticles. researchgate.net

Energy Dispersive X-ray Analysis (EDAX): EDAX analysis provides elemental mapping and confirms the composition of the adsorbent. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectra are used to identify the functional groups present on the nano bentonite surface. researchgate.net

Thermogravimetric Analysis (TGA): TGA is conducted to assess the thermal stability of the nano bentonite. researchgate.net

The collective results from these characterization methods confirm the successful preparation of nano-sized bentonite particles suitable for dye adsorption. researchgate.netmaxapress.com

Table 1: Summary of Nano Bentonite Characterization for DY 50 Adsorption

Analytical TechniquePurposeKey Finding
XRD, XRF, SEM, EDAX, FT-IR, TGA Comprehensive characterization of the adsorbent.Confirmed the formation of nanoparticles with an average size of 15 nm. researchgate.netmaxapress.com

The efficiency of this compound removal by nano bentonite is significantly influenced by the adsorbent dosage and the pH of the solution. maxapress.com Research indicates that the optimal conditions for adsorption are an acidic environment and a specific dosage of the nano-material. researchgate.netmaxapress.com

Studies have found that the highest removal efficiency is achieved at a pH of 3. maxapress.comresearchgate.netresearchgate.net At this acidic pH, the surface of the nano bentonite is favorably charged for the adsorption of the anionic DY 50 dye. maxapress.com The point of zero charge (pHPZC) for the nano bentonite was determined to be 7.3, below which the surface is positively charged, facilitating the chemical adsorption of anionic dyes. maxapress.com

The optimal adsorbent dosage has been reported to be 1 g/L. maxapress.comresearchgate.net Under these conditions (pH 3, 1 g/L dosage, 45-minute contact time, and a temperature of 30°C), nano bentonite was able to adsorb approximately 78.3% of DY 50 from an initial concentration of 100 mg/L and 100% from an initial concentration of 20 mg/L. maxapress.comresearchgate.netmaxapress.com Another study noted 94% adsorption from a 40 mg/L solution with a dosage of 0.05 g at pH 3 and 30°C over 4 hours. researchgate.net

Table 2: Optimal Conditions for DY 50 Adsorption by Nano Bentonite

ParameterOptimal ValueInitial DY 50 Concentration (mg/L)Removal Efficiency (%)
pH 3100 ± 8.178.3
Adsorbent Dosage 1 g/L20 ± 1.62100
Contact Time 45 min
Temperature 30°C

Data sourced from multiple studies. maxapress.comresearchgate.netmaxapress.com

The adsorption process of DY 50 onto nano bentonite has been analyzed through isotherm, kinetic, and thermodynamic studies to understand the reaction mechanism and spontaneity. maxapress.commaxapress.com

Adsorption Isotherms: The analysis of adsorption isotherms indicated that the process is characterized by heterogeneous and multilayer adsorption. maxapress.comresearchgate.net

Kinetics: Kinetic studies suggest that the interaction between the dye molecules and the nano bentonite adsorbent is one of chemisorption. maxapress.comresearchgate.netmaxapress.com The experimental data aligned well with the pseudo-second-order kinetic model. researchgate.net

Thermodynamics: Thermodynamic parameters have been calculated to describe the nature of the adsorption process. The negative Gibbs free energy (ΔG) values indicate that the adsorption is spontaneous. The reaction was found to be exothermic, as indicated by a negative enthalpy change (ΔH) of -5.24 kJ/mol. researchgate.netmaxapress.com The negative entropy change (ΔS) of -74.2 J/K·mol suggests a decrease in disorder at the solid-liquid interface during adsorption. researchgate.netmaxapress.com

Table 3: Thermodynamic Parameters for DY 50 Adsorption on Nano Bentonite

Thermodynamic ParameterValueInterpretation
Enthalpy Change (ΔH) -5.24 kJ/molExothermic reaction researchgate.netmaxapress.com
Entropy Change (ΔS) -74.2 J/K·molDecrease in disorder researchgate.netmaxapress.com
Gibbs Free Energy (ΔG) < 0Spontaneous nature maxapress.com
Optimization of Adsorbent Dosage and pH
Modified Graphene Oxide (GO-A)

Graphene oxide modified with 4-aminodiphenylamine (GO-A) has been investigated as an effective adsorbent for the removal of this compound from aqueous solutions. deswater.comresearchgate.net The modification of graphene oxide enhances its adsorption capacity. deswater.com

The GO-A adsorbent is synthesized and then characterized to confirm its chemical composition and morphology. deswater.com

Synthesis: Graphene oxide is modified with 4-aminodiphenylamine to produce the final GO-A adsorbent. deswater.com

Carbon, Hydrogen, and Nitrogen (CHN) Analysis: Elemental analysis showed a successful modification, with the carbon content increasing from 54.69% in GO to 63.07% in GO-A, and nitrogen content increasing from 0.15% to 2.83%. deswater.com

Brunauer–Emmett–Teller (BET) Technique: This analysis is used to determine the surface area of the adsorbent material.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectra confirm the functional groups present in the GO-A structure. deswater.com

Scanning Electron Microscopy (SEM): SEM images are used to observe the surface structure of the modified graphene oxide. deswater.com

Table 4: Elemental Composition of GO and GO-A

ElementGO (%)GO-A (%)
Carbon (C) 54.6963.07
Hydrogen (H) 2.461.59
Nitrogen (N) 0.152.83

Data sourced from Azizi et al. deswater.com

Batch adsorption studies were conducted to evaluate the effects of contact time, initial dye concentration, and temperature on the adsorption of DY 50 by GO-A. deswater.com The experimental data were then analyzed using various isotherm and kinetic models.

Isotherm Modeling: The adsorption isotherm data were best described by the non-linear Freundlich model. deswater.comresearchgate.net This model is suitable for adsorption on heterogeneous surfaces. deswater.com The maximum adsorption capacities were found to decrease with increasing temperature, indicating an exothermic process. The capacities were 10.71, 8.03, and 5.71 mg/g at 25°C, 35°C, and 45°C, respectively. deswater.comresearchgate.net

Kinetic Modeling: The kinetic data for the adsorption of DY 50 onto GO-A were well-fitted by the non-linear Elovich model. deswater.comresearchgate.net This model is often used to describe chemisorption processes. The adsorption mechanism is believed to involve physical adsorption, hydrogen bonding, and π-π stacking interactions between the dye molecules and the GO-A surface. deswater.com

Table 5: Adsorption Model Fitting for DY 50 on GO-A

Model TypeBest Fit ModelDescription
Isotherm Non-linear FreundlichDescribes reversible adsorption on a heterogeneous surface. deswater.comresearchgate.net
Kinetic Non-linear ElovichDescribes chemisorption on heterogeneous surfaces. deswater.comresearchgate.net
Thermodynamic Parameters (Spontaneity, Exothermicity)

The thermodynamic feasibility of this compound (DY 50) adsorption is crucial for understanding the nature of the degradation process. Studies analyzing thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and heat exchange characteristics of the reaction.

For the adsorption of DY 50 onto nano-bentonite, the process has been identified as exothermic, with a negative enthalpy change (ΔH°) of -5.24 kJ/mol. maxapress.com The negative values for Gibbs free energy (ΔG°) across all tested temperatures confirm the spontaneous nature of the adsorption. researchgate.net Similarly, the entropy change (ΔS°) was found to be -74.2 J/K·mol, indicating a decrease in randomness at the solid-liquid interface during adsorption. maxapress.com

In contrast, a study on the adsorption of DY 50 onto cotton fiber determined the process to be endothermic, indicated by a positive enthalpy change. nih.gov The free energy of adsorption (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes were all calculated to predict the nature of this specific adsorption process. nih.gov

The adsorption of DY 50 onto chitosan-iso-vanillin derivatives has also been characterized as a spontaneous and exothermic process. researchgate.net The negative ΔG° values at various temperatures suggest that the adsorption is favorable, while the negative ΔH° value confirms its exothermicity. researchgate.netresearchgate.net

Table 1: Thermodynamic Parameters for this compound Adsorption on Various Adsorbents

Adsorbent ΔH° (kJ/mol) ΔS° (J/K·mol) ΔG° (kJ/mol) Nature of Process
Nano-bentonite maxapress.com -5.24 -74.2 Negative Spontaneous, Exothermic
Cotton Fiber nih.gov Positive - - Endothermic
Chitosan-ISO-Vanillin Derivatives Chelating Polymers

A specialized polymeric adsorbent, chitosan (B1678972) crosslinked isovanillin (B20041) (CCIV), has been developed for the effective removal of this compound from aqueous solutions. researchgate.netresearchgate.net This tailored chelating polymer demonstrates rapid adsorption capabilities, primarily driven by the electrostatic attraction between the polymer's functional groups and the anionic dye molecules. researchgate.net

Research findings indicate a high removal efficiency, with the adsorption process being almost instantaneous. researchgate.net In one study, using 0.05 g of the CCIV biosorbent, up to 83.3% of the initial DY 50 concentration was removed within the first 10 minutes of contact. researchgate.net The removal efficiency continued to increase, reaching between 90% and 97.9% after a period of 45 to 180 minutes through physicochemical adsorption. researchgate.net The kinetic data for the adsorption of DY 50 onto the modified chitosan polymer was best described by the pseudo-second-order model, suggesting that chemisorption is a key part of the mechanism. researchgate.net The process was also found to be spontaneous and exothermic. researchgate.net

Luffa cylindrica as a Natural Adsorbent

The use of natural, low-cost adsorbents has gained attention for dye removal. Luffa cylindrica, a fibrous plant material, has been investigated as a non-conventional adsorbent for azo dyes, including this compound. mdpi.comresearchgate.netmdpi.com Studies show that Luffa cylindrica can effectively remove a mixture of azo dyes from water. mdpi.com

In experiments involving an azo dye mixture containing DY 50, Luffa cylindrica demonstrated a maximum removal percentage of 70.8%. mdpi.com The maximum adsorption capacity (Q_m) for this mixture was determined to be 161.29 mg/g. mdpi.com For different dye concentrations ranging from 125 to 500 mg/L, Luffa cylindrica was capable of removing over 50% of the azo dyes before the system reached equilibrium. mdpi.com The adsorption process was found to follow the Langmuir isotherm and a pseudo-second-order kinetic model. mdpi.com

Activated Carbon (Commercial, Hazelnut Shell)

Activated carbon is a widely used adsorbent due to its high surface area and porosity. Both commercial activated carbon (RAC) and activated carbon derived from waste materials like hazelnut shells (HAC) have been tested for the removal of this compound. pjoes.com

Studies comparing these adsorbents found that commercial activated carbon generally exhibits a higher adsorption capacity. For RAC, the adsorption preference for a set of direct dyes was in the order of DY 50 > Direct Red 80 > Direct Blue 71. pjoes.comresearchgate.net Although the adsorption capacity of activated carbon from hazelnut shells was found to be comparatively lower than commercial grades and certain clays (B1170129), it represents a viable low-cost alternative for wastewater treatment. researchgate.net The preparation of HAC involves grinding hazelnut shells, calcination with a chemical agent like zinc chloride, followed by washing and drying.

Table 2: Comparative Adsorption of Direct Dyes on Activated Carbons

Adsorbent Dye Adsorption Order Source
Commercial Activated Carbon (RAC) DY 50 > DR 80 > DB 71 pjoes.com
Polyacrylic Resins (Amberlyst A24, Amberlyst A21) and Polystyrene Resins (Lewatit MonoPlus MP68, Amberlite IRA 900)

Synthetic ion-exchange resins, including those with polyacrylic and polystyrene matrices, have proven to be highly effective in removing this compound from effluents. mdpi.comtandfonline.com

The sorption capacity of these resins towards DY 50 is significant, though it varies based on the polymer matrix and functional groups. The polyacrylic resin Amberlyst A24 demonstrated a remarkably high sorption capacity of 666.5 mg/g. mdpi.compreprints.org In contrast, the polystyrene-based Amberlyst A21 showed a lower, yet substantial, capacity. mdpi.compreprints.org Other polystyrene resins like Lewatit MonoPlus MP68 and Amberlite IRA 900 have shown sorption capacities in the range of 354.8–534.8 mg/g. nih.gov Another polyacrylic resin, Amberlite IRA 958, also exhibited a high capacity of 534.8 mg/g. tandfonline.com

A key advantage of weakly basic anion exchangers like Amberlyst A21 is the stability of their adsorption capacity over a wide pH range. semanticscholar.org For the removal of DY 50, the effectiveness of resins such as Amberlyst A21 and A24 does not change significantly within a pH range of 2 to 8. mdpi.comsemanticscholar.orgpreprints.org

Table 3: Sorption Capacities of Various Resins for this compound

Resin Name Resin Type Matrix Sorption Capacity (mg/g)
Amberlyst A24 Weakly Basic Anion Exchanger Polyacrylic 666.5 mdpi.compreprints.org
Amberlite IRA 958 Strong Base Anion Exchanger Polyacrylic 534.8 tandfonline.com
Amberlite IRA 900 Strong Base Anion Exchanger Polystyrene 354.8–534.8 nih.gov
Lewatit MonoPlus MP68 Strong Base Anion Exchanger Polystyrene 354.8–534.8 nih.gov

The dyeing process often involves the use of various auxiliary chemicals, such as salts and surfactants, which can impact the efficiency of dye removal by resins. mdpi.com The presence of salts like sodium carbonate (Na₂CO₃) and sodium sulfate (B86663) (Na₂SO₄) has been shown to enhance the uptake of other direct dyes by the Amberlyst A21 resin. semanticscholar.org

Conversely, the presence of surfactants can hinder dye adsorption. preprints.org For both the polystyrene resin Amberlyst A21 and the polyacrylic resin Amberlyst A24, the addition of anionic (like SDS) and non-ionic (like TX-100) surfactants led to a decrease in the amount of this compound adsorbed. preprints.org This is a critical consideration for treating real-world textile effluents, where such auxiliaries are commonly present. mdpi.com

Desorption Studies with Regenerants (NaOH, HCl)

The regeneration of adsorbents is a critical factor for their cost-effective and sustainable use in wastewater treatment. Studies have investigated the efficacy of various chemical agents, including sodium hydroxide (NaOH) and hydrochloric acid (HCl), to desorb this compound from different adsorbent materials.

The effectiveness of these regenerants is highly dependent on the nature of the adsorbent. For instance, when using strongly basic anion exchange resins like Amberlite IRA 900 and Amberlite IRA 958, 1 M NaOH was able to desorb 42.2% and 39.9% of the dye, respectively. researchgate.net In contrast, 1 M HCl was less effective, with desorption rates of 17% for Amberlite IRA 900 and 15% for Amberlite IRA 958. researchgate.net For a titania-based adsorbent, Adsorbsia As500, 0.1 M NaOH proved to be a more effective regenerant for certain dyes, while 0.1 M HCl was found to be ineffective for the desorption of this compound. d-nb.info The use of a 50% v/v methanol (B129727) solution in conjunction with 1 M NaOH or 1 M HCl has been shown to slightly increase the desorption efficiency from weakly basic anion exchange resins, suggesting the disruption of non-specific interactions between the dye and the resin matrix. nih.gov

The choice of regenerant is also influenced by the adsorption mechanism. The structure of this compound suggests that its sorption is not solely based on ion exchange; hydrophobic interactions can also play a significant role. researchgate.net This is supported by the enhanced desorption observed with the addition of methanol. nih.gov

Table 1: Desorption Efficiency of this compound with NaOH and HCl

Adsorbent Regenerant Desorption Efficiency (%)
Amberlite IRA 900 1 M NaOH 42.2
Amberlite IRA 958 1 M NaOH 39.9
Amberlite IRA 900 1 M HCl 17
Amberlite IRA 958 1 M HCl 15
Adsorbsia As500 0.1 M HCl Ineffective

This table is interactive. Click on the headers to sort the data.

Adsorption Mechanisms and Kinetics

Understanding the kinetics and mechanisms of adsorption is fundamental to optimizing the removal of this compound from aqueous solutions.

Numerous studies have consistently shown that the adsorption of this compound onto various adsorbents is well-described by the pseudo-second-order kinetic model. mdpi.comscispace.comresearchgate.netresearchgate.net This model suggests that the rate-limiting step is likely chemical adsorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. maxapress.commaxapress.com The high correlation coefficients (often R² > 0.99) obtained from fitting experimental data to this model provide strong evidence for its applicability. mdpi.com

For example, in the adsorption of this compound onto weakly basic anion exchangers like Amberlyst A21, A23, and A24, the pseudo-second-order model provided a better fit than the pseudo-first-order model. mdpi.com The rate constants (k₂) for this model were observed to decrease as the initial dye concentration increased. mdpi.comresearchgate.net This trend is attributed to the initial rapid adsorption onto readily available active sites, followed by a slower phase as these sites become saturated.

Table 2: Pseudo-Second-Order Rate Constants for this compound Adsorption

Adsorbent Initial Dye Concentration (mg/L) Pseudo-Second-Order Rate Constant (k₂) (g/mg·min)
Amberlyst A24 100-500 0.0609–0.0128
Amberlyst A21 100-500 0.0038–0.0015
Amberlyst A23 100-500 1.1945–0.0032

This table is interactive. Click on the headers to sort the data.

The intraparticle diffusion model, as proposed by Weber and Morris, is often used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. Analysis of this compound adsorption frequently reveals multi-linearity in the plots, indicating that the adsorption is not governed by a single mechanism. mdpi.compreprints.org

The initial, steeper portion of the graph is typically attributed to boundary layer diffusion, where dye molecules move from the bulk solution to the external surface of the adsorbent. mdpi.com The second, and sometimes a third, linear portion is associated with intraparticle diffusion, where the dye molecules diffuse into the pores of the adsorbent. mdpi.com If this line passes through the origin, intraparticle diffusion is the sole rate-limiting step. However, this is rarely the case for this compound, suggesting that both external mass transfer and intraparticle diffusion play a role. uobaghdad.edu.iq

The intraparticle diffusion rate constants (kᵢ) have been shown to increase with higher initial dye concentrations. mdpi.compreprints.org This is likely due to the larger concentration gradient providing a greater driving force for diffusion. mdpi.com

The prevalence of the pseudo-second-order kinetic model strongly suggests that chemisorption is a dominant mechanism in the adsorption of this compound. maxapress.commaxapress.com This involves the formation of a chemical bond between the dye molecules and the functional groups on the adsorbent's surface. researchgate.net

Kinetic studies have indicated that the interaction between the sorbed and adsorbed molecules of this compound is one of chemisorption. maxapress.commaxapress.com This is further supported by thermodynamic studies which can indicate the nature of the adsorption process. The removal of this compound by modified chitosan, for instance, was found to have significant chemisorption components. researchgate.net

The pH of the solution is a critical parameter that influences the surface charge of the adsorbent and the degree of ionization of the dye molecule, thereby affecting the adsorption capacity. scispace.com this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups. researchgate.netscispace.com

For adsorbents with a variable surface charge, such as marble powder or metal oxides, the pH at the point of zero charge (pHpzc) is a key factor. scispace.com At a pH below the pHpzc, the adsorbent surface is positively charged, leading to a strong electrostatic attraction with the anionic dye molecules and thus, higher adsorption. scispace.com Conversely, at a pH above the pHpzc, the surface becomes negatively charged, resulting in electrostatic repulsion and decreased adsorption. scispace.com

For example, the adsorption of this compound on marble powder was found to be highest at a pH of 5. scispace.com In the case of zinc oxide (ZnO) photocatalysis, the surface of ZnO is positively charged in acidic solutions (pH < pzc of ~9.2), which favors the adsorption of the anionic this compound, an important step for photocatalytic degradation. scispace.com Similarly, for TiO₂, with a pHzpc of 6, a decrease in pH leads to a more positively charged surface, enhancing the adsorption of the dye. jwent.net

Chemisorption Interactions

Biological and Enzymatic Treatment Approaches (Bioremediation)

Bioremediation presents an environmentally friendly and cost-effective alternative to conventional physicochemical methods for the treatment of dye-containing wastewater. sci-hub.semdpi.com This approach utilizes microorganisms, such as bacteria, fungi, and algae, or their enzymes to break down dye molecules. mdpi.com

The degradation of azo dyes like this compound often involves the reductive cleavage of the azo bond (-N=N-), which is the primary chromophore. scbt.com This can be achieved through various biological mechanisms, including direct enzymatic reduction, mediated biological reduction, and decolorization by biogenic inorganic compounds. mdpi.com Some microorganisms, such as Microcystis aeruginosa, have shown the potential for bioremediation of effluents containing this compound. unesp.br

Enzymatic treatment, using enzymes like laccases, peroxidases, and azo-reductases, offers a more specific and often faster method of degradation. mdpi.com For instance, a combined Fenton-enzymatic process has been explored for the degradation of similar dyes, demonstrating high removal efficiency in a reduced time frame. researchgate.net

Biological treatment can also lead to the detoxification of the effluent. Bioassays using organisms like Daphnia magna have been employed to assess the reduction in toxicity of this compound solutions after treatment. jwent.netjwent.net An increase in the biodegradability index (BOD₅/COD ratio) following treatment indicates that the breakdown products are more amenable to further biological degradation. jwent.net

Phytoremediation Strategies

Phytoremediation is an emerging green technology that utilizes plants and their associated root-zone microbes to remove, degrade, or stabilize environmental contaminants. ijcrt.orgnih.gov This method is recognized for its potential to serve as a self-sustaining bioreactor for pollutant remediation. ijcrt.org Plants can absorb pollutants through their extensive root systems, which provide a large surface area for contact and interaction with contaminants in soil and water. ijcrt.orgnih.gov The process involves the transformation of pollutants into less harmful substances through the plant's metabolic and enzymatic activities. ijcrt.org For instance, studies have shown that various plant species can effectively decolorize textile effluents containing azo dyes. ijcrt.orgnih.gov The rhizosphere, the soil region around the plant roots, can create both aerobic and anaerobic zones, facilitating the complete breakdown of azo dyes. nih.gov The initial anaerobic cleavage of the azo bond is followed by the aerobic degradation of the resulting aromatic amines. nih.gov

Research on the phytoremediation potential of Leucaena leucocephala (subabul) has demonstrated the ability of its seed pod biomass to absorb textile dyes. nih.gov This highlights the potential of using plant-based materials for the removal of dyes from contaminated soil and water. nih.gov

Microbial Degradation (Bacteria, Fungi, and Yeasts)

Microbial degradation is a promising and eco-friendly approach for treating textile dye effluents. mdpi.commdpi.com A diverse range of microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to decolorize and mineralize azo dyes like this compound. uminho.ptresearchgate.net These biological systems are often more cost-effective and produce less sludge compared to conventional physicochemical methods. pageplace.demdpi.com The degradation process can occur through biosorption, where the dye binds to the microbial biomass, and biodegradation, where the dye is broken down by microbial enzymes. mdpi.com

Bacteria, in particular, have been extensively studied for their dye-decolorizing capabilities. nih.gov Many bacterial strains can cleave the azo bond (–N=N–) under anaerobic conditions, resulting in the formation of generally colorless but potentially hazardous aromatic amines. nih.govmdpi.com These amines can then be further degraded under aerobic conditions. nih.gov

Fungi, especially white-rot fungi, are also effective in degrading a wide variety of dyes due to their powerful extracellular ligninolytic enzymes, such as laccases and peroxidases. nih.govmdpi.com These enzymes have a non-specific action, allowing them to degrade complex organic compounds. nih.gov

Yeasts, such as Saccharomyces cerevisiae and Candida tropicalis, have also been shown to decolorize and adsorb various textile dyes. mdpi.comresearchgate.net Their degradation mechanism often involves both adsorption and enzymatic reduction. researchgate.net

Microorganism TypeDegradation MechanismKey EnzymesReferences
Bacteria Reductive cleavage of azo bonds, followed by aerobic degradation of aromatic amines.Azoreductases nih.govmdpi.com
Fungi Enzymatic degradation by extracellular ligninolytic enzymes, biosorption.Laccases, Peroxidases nih.govmdpi.com
Yeasts Adsorption and enzymatic reduction.Oxidases, Reductases mdpi.comresearchgate.net
Aerobic vs. Anaerobic Degradation Pathways

The biodegradation of azo dyes such as this compound typically involves a two-stage process that combines anaerobic and aerobic conditions for complete mineralization. nih.govscbt.com

Under anaerobic conditions, the initial and crucial step is the reductive cleavage of the azo bond (–N=N–). scbt.comasm.org This reaction is often carried out by non-specific, soluble cytoplasmic enzymes in bacteria. asm.org The reduction breaks the chromophore of the dye, leading to decolorization and the formation of aromatic amines. nih.govwur.nl This anaerobic reduction can be considered the primary step in the detoxification process. asm.org

However, these resulting aromatic amines can be toxic and require further degradation. nih.govwur.nl The breakdown of these aromatic intermediates occurs almost exclusively under aerobic conditions. nih.govmdpi.com Aerobic bacteria utilize these amines as a source of carbon and energy, mineralizing them into simpler, non-toxic compounds like carbon dioxide and water. researchgate.net Therefore, an efficient treatment strategy for wastewater containing azo dyes often involves a sequential anaerobic-aerobic process to ensure complete removal of both color and toxicity. nih.govresearchgate.net

ConditionPrimary ProcessKey TransformationResult
Anaerobic Reductive cleavage of the azo bondAzo dye → Aromatic aminesDecolorization
Aerobic Oxidation of aromatic aminesAromatic amines → CO2, H2O, etc.Mineralization
Bioaugmentation Potential

Bioaugmentation is a bioremediation technique that involves the introduction of specific, highly efficient microbial strains or consortia to an environment to enhance the degradation of target pollutants. wikipedia.org This approach holds significant potential for the treatment of industrial effluents containing recalcitrant compounds like this compound. pageplace.de When the indigenous microbial population in a wastewater treatment system is insufficient or lacks the specific metabolic capabilities to degrade a particular contaminant, bioaugmentation can provide the necessary biocatalysts. wikipedia.org

The process requires identifying and isolating microorganisms with a high capacity for dye degradation and then introducing them into the contaminated site or bioreactor. pageplace.dewikipedia.org Studies have shown that both pure and mixed microbial cultures can be effective in dye degradation, with mixed cultures often exhibiting synergistic metabolic activities that lead to more efficient and complete degradation. uminho.pt For instance, the use of microbial consortia has been shown to decolorize dyes more effectively than single strains by targeting different parts of the dye molecule or utilizing metabolites produced by other members of the consortium. mdpi.com

While bioaugmentation can significantly improve degradation rates, its success can be influenced by factors such as the competition with indigenous microorganisms and the adaptation of the introduced strains to the specific environmental conditions of the wastewater. acs.org

Algae as Biosorbents

Algae, including both microalgae and macroalgae (seaweeds), have emerged as promising, low-cost biosorbents for the removal of dyes from aqueous solutions. nih.govacs.orgyok.gov.tr Their effectiveness stems from the high affinity of their cell wall components for dye molecules. nih.gov The algal surface is rich in functional groups such as carboxyl, hydroxyl, sulfate, and amine groups, which can act as binding sites for both anionic and cationic dyes. nih.govacs.org

The process of dye removal by algae is known as biosorption, a physico-chemical process where the dye molecules are adsorbed onto the surface of the algal biomass. yok.gov.tr This can be carried out using either living or non-viable (dried) algae, with non-viable biomass often being preferred due to the absence of toxicity limitations and nutrient requirements. yok.gov.tr

Various species of algae have been investigated for their dye removal capabilities. For example, green algae like Ulva lactuca and Codium decorticatum have been successfully used as biosorbents for textile dyes. nih.govacs.org Similarly, microalgae such as Chlorella vulgaris and Spirulina platensis have also demonstrated high removal capacities for different types of dyes. yok.gov.tr The efficiency of biosorption is influenced by several factors, including pH, initial dye concentration, biosorbent dosage, and contact time. yok.gov.tr

Algal SpeciesDye TypeKey FindingsReferences
Codium decorticatumAnionic and Cationic DyesSEM analysis showed a rough surface with hydroxyl, amine, sulfur, and carboxyl functional groups. nih.govacs.org
Chlorella vulgarisReactive DyesOptimum pH for biosorption was found to be 2. yok.gov.tr
Spirulina platensisFood DyesMaximum removal capacity for FD&C Red no. 40 and Acid Blue 9 was 468.7 mg/g and 1619.4 mg/g, respectively. yok.gov.tr

Integration of Biological and Other Treatment Processes

While biological treatments are cost-effective and environmentally friendly, they can sometimes be slow or incomplete, especially for highly recalcitrant dyes like this compound. pageplace.demdpi.com To overcome these limitations, integrated systems that combine biological methods with other treatment processes, such as chemical or physical methods, have been developed. mdpi.comcecri.res.in This approach aims to leverage the strengths of each method to achieve higher removal efficiency and more complete mineralization of the pollutants. mdpi.com

Coupled Electro- and Biooxidation Processes

A particularly effective integrated approach is the coupling of electrochemical oxidation (electro-oxidation) with biological oxidation (bio-oxidation). pageplace.dececri.res.in This combination has shown great promise for the treatment of industrial wastewater containing non-biodegradable organic pollutants. cecri.res.in

In this process, an initial electro-oxidation step is used to partially degrade the complex dye molecules. pageplace.dececri.res.in During electro-oxidation, highly reactive species like hydroxyl radicals can be generated, which non-selectively attack the organic pollutants, breaking them down into simpler, more biodegradable compounds such as organic acids and aldehydes. pageplace.dejwent.net This pre-treatment significantly reduces the toxicity and increases the biodegradability of the wastewater. cecri.res.in

The pre-treated effluent is then subjected to a biological oxidation process, where microorganisms can more easily mineralize the simpler organic intermediates. pageplace.dececri.res.in Studies have demonstrated that this sequential electro-oxidation and bio-oxidation process can achieve a high degree of COD (Chemical Oxygen Demand) and color removal. cecri.res.in For example, a study on the degradation of Procion Blue 2G dye using a combination of electro-oxidation and bio-oxidation with Pseudomonas aeruginosa resulted in over 90% reduction in COD and complete color removal. cecri.res.in This integrated system offers a robust and efficient solution for the remediation of wastewater contaminated with persistent dyes.

Adsorption as Pre-treatment for Bioremediation

Adsorption is recognized as an effective and straightforward process for water purification and is often proposed as a valuable pre-treatment step for the bioremediation of wastewater containing dyes. mdpi.com By employing adsorbents, key pollutants that inhibit biological activity can be significantly reduced. This pre-treatment can lower the Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), as well as eliminate Total Suspended Solids (TSS), thereby creating a more favorable environment for subsequent biological degradation processes. mdpi.com

The efficacy of adsorption is dependent on the adsorbent's characteristics, such as porosity, surface area, and the presence of functional groups that facilitate interactions with the dye molecules. mdpi.com While conventional adsorbents like activated carbon are effective, research has also focused on low-cost, sustainable alternatives derived from biomass and agro-industrial residues. mdpi.com Studies have investigated various materials for the adsorption of this compound, demonstrating a range of efficiencies influenced by factors like pH, contact time, and adsorbent dosage. For instance, using modified bentonite clay has shown a removal percentage of up to 99%. uobaghdad.edu.iq Another study achieved a 97.9% removal rate using a modified chitosan derivative. researchgate.net

Table 1: Research Findings on Adsorption of this compound

Adsorbent Initial Dye Concentration Adsorbent Dosage pH Removal Efficiency (%) Reference
Natural Bentonite 50 ppm 0.2 g 3 78 uobaghdad.edu.iq
HDTMA-Modified Bentonite 50 ppm 0.2 g 3 99 uobaghdad.edu.iq
Cotton Fiber 113.336 mg/L 20 g/L Not Specified Max. sorption: 20 mg/g mdpi.com

Membrane Technologies

Membrane technologies represent a significant advancement in the treatment of dye-containing wastewater, offering high efficiency in separating dyes from aqueous solutions. jwent.netjwent.net These technologies, which include nanofiltration (NF), ultrafiltration (UF), and reverse osmosis (RO), can filter pollutants based on their size and molecular weight. mdpi.comdeswater.com Nanofiltration, in particular, is noted for its excellent separation capabilities for dye molecules and experiences fewer fouling issues compared to reverse osmosis. deswater.com

Research into membrane-based removal of azo dyes has explored various polymer membranes. Polyvinylidene fluoride (B91410) (PVDF) membranes, for example, have been manipulated with surfactants to enhance their dye removal properties. ehemj.com The addition of surfactants like Tween 60 was found to increase the membrane's surface roughness and improve dye removal efficiency by approximately 45%. ehemj.com Other studies have functionalized polycarbonate membranes with azo dyes to create filters capable of rejecting other negatively charged dye molecules with high efficiency. mdpi.com Such advancements highlight the potential for creating specialized membrane systems for targeted pollutant removal. mdpi.commdpi.com

Table 2: Performance of Membrane Technologies in Azo Dye Removal

Membrane Type Target Dye Operating Conditions Rejection/Removal Efficiency (%) Reference
Azo-dye-functionalized Polycarbonate Direct Red 80 (50 µM) Stable flow rate: 114 ± 5 µL/min 96.4 ± 1.4 mdpi.com
Surfactant (Tween 60) assisted PVDF Carmoisine (Azo dye) Pressure: 1 bar ~45% increase in efficiency ehemj.com
DL Nanofiltration Membrane Acid Black 194 (1000 mg/L) Pressure: 5 bar, pH: 7 99.72 ± 0.140 deswater.com

Electrochemical Coagulation

Electrochemical coagulation (EC) is an emerging and effective technology for treating textile wastewater. jwent.netjwent.net This process involves the in situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of aluminum or iron. core.ac.ukscispace.com These electro-generated metallic cations form various monomeric and polymeric hydroxo complexes that destabilize and aggregate dye particles, leading to their removal from the solution. scispace.commdpi.com The hydrogen gas evolved at the cathode can also aid in the flotation of the formed flocs. researchgate.net

The efficiency of electrochemical coagulation is influenced by several operational parameters, including current density, pH, electrolysis time, and the type of electrolyte used. scispace.comiosrjournals.org Studies on azo dyes have demonstrated high removal efficiencies under optimized conditions. For instance, the decolorization of Direct Yellow R reached 96.1% efficiency using aluminum anodes at a current density of 2.5 mA/cm² and a neutral initial pH. scientific.net The process offers advantages over conventional chemical coagulation, such as reduced sludge production and the elimination of the need to transport and store chemical salts. researchgate.netresearchgate.net

Table 3: Research Findings on Electrochemical Coagulation of Azo Dyes

Dye Electrode Material Current Density Initial pH Removal Efficiency (%) Reference
Direct Yellow R Aluminum (Anode) 2.5 mA/cm² 6.76 96.1 scientific.net
Tartrazine Yellow Aluminum 0.016 A cm⁻² 3.37 ~70 mdpi.com
C.I. Acid Yellow 36 Iron Not Specified Not Specified Optimum NaCl: 8 g/L iosrjournals.org

Iii. Analytical and Monitoring Techniques for Direct Yellow 50 Research

Spectrophotometric Analysis and Calibration

Spectrophotometry is a fundamental technique for the quantitative analysis of colored compounds like Direct Yellow 50. It relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is widely employed to determine the concentration of this compound in aqueous solutions. drawellanalytical.com This method involves passing a beam of ultraviolet and visible light through a sample and measuring the amount of light that is absorbed at different wavelengths. drawellanalytical.com For this compound, the analysis is typically conducted by monitoring the absorbance at its maximum absorption wavelength (λmax). jwent.netscispace.com

To quantify the dye concentration, a calibration curve is first established. This is achieved by preparing a series of standard solutions with known concentrations of this compound and measuring their corresponding absorbance values at the λmax. jwent.netscispace.com A graph of absorbance versus concentration is then plotted, which should yield a linear relationship according to the Beer-Lambert law. scispace.com This calibration curve can then be used to determine the concentration of unknown samples of this compound by measuring their absorbance. scispace.comresearchgate.net For instance, a calibration curve for this compound has been generated by measuring the absorbance of solutions with concentrations ranging from 5 to 50 ppm. scispace.com

Determination of Lambda Max (λmax)

The lambda max (λmax) is the wavelength at which a substance exhibits maximum absorbance of light. jwent.net Determining the λmax is a critical first step in spectrophotometric analysis as it provides the highest sensitivity and accuracy for concentration measurements. jwent.net For this compound, the absorption spectrum is recorded over a range of wavelengths to identify this peak. jwent.netscispace.com Different studies have reported slightly varying λmax values for this compound, which can be influenced by the solvent and pH of the solution. Reported values include 298 nm, 398 nm, 402 nm, and 412 nm. jwent.netscispace.comresearchgate.net One study specifically utilized a Shimadzu/UV Probe2700i, a double monochromator system, to determine the λmax of this compound to be 402 nm. jwent.net

Advanced Spectroscopic and Microscopic Characterization of Materials

In research focused on the removal of this compound from wastewater, various adsorbent materials are often employed. Advanced analytical techniques are crucial for characterizing these materials before and after the adsorption process to understand their structure, composition, and surface morphology. scispace.commaxapress.com

X-Ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful technique used to identify the crystalline phases of a material and to determine its crystal structure. irost.irdoi.org In the context of this compound research, XRD is used to characterize adsorbents like marble powder, nano-bentonite, and various layered double hydroxides. scispace.commaxapress.comaip.org For example, in a study using marble powder as an adsorbent, XRD analysis was performed using Cu Kα radiation (λ = 1.54060 Å) with data collected over a 2θ range of 10°–80°. scispace.com This analysis helps in understanding the mineralogical composition of the adsorbent, which can influence its adsorption capacity. scispace.com Similarly, XRD has been used to confirm the formation of nano-bentonite particles with an average size of 15 nm. maxapress.commaxapress.com

X-Ray Fluorescence (XRF)

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. doi.orgnih.gov It is particularly useful for quantifying the major and trace elements within an adsorbent. irost.irdoi.org In studies involving the adsorption of this compound, XRF has been used to analyze the chemical makeup of adsorbents such as nano-bentonite and orange peel. maxapress.comscielo.br For instance, XRF analysis of an orange peel adsorbent revealed the percentages of various oxides, providing insight into its chemical nature. scielo.br Similarly, the composition of nano-bentonite was characterized using XRF, which is essential for understanding its interaction with the dye molecules. maxapress.commaxapress.com

Table 1: Chemical Composition of Orange Peel Adsorbent by XRF Analysis scielo.br

Characteristic Values (%)
CaO 1.42
K2O 0.18
SO3 0.14
MgO 0.12
Fe2O3 0.11
SiO2 0.08
P2O5 0.05
BaO 0.02
SrO 0.01

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. cabidigitallibrary.org In this compound research, SEM is extensively used to examine the morphology of adsorbent materials before and after dye adsorption. scispace.commaxapress.comcabidigitallibrary.org These images reveal details about the surface texture, porosity, and particle size of the adsorbent, which are critical factors affecting the adsorption process. cabidigitallibrary.org For example, SEM analysis of marble powder was conducted to observe its surface characteristics. scispace.com In another study, SEM images of coconut shells before and after adsorption of a direct yellow dye showed that the dye molecules coated the surface and filled the pores of the adsorbent. cabidigitallibrary.org Similarly, SEM has been used to characterize the structure of nano-bentonite and modified graphene oxide used for the removal of this compound. maxapress.comdeswater.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Marble Powder
Nano-bentonite
Graphene Oxide
Orange Peel
Coconut Shell
Layered Double Hydroxides
Zinc
Aluminum
Iron
Calcium Oxide
Potassium Oxide
Sulfur Trioxide
Magnesium Oxide
Iron(III) Oxide
Silicon Dioxide
Phosphorus Pentoxide
Barium Oxide
Strontium Oxide

Fourier Transform Infrared (FTIR) Spectroscopy

Chemical Composition and Surface Area Analysis

CHN analysis is a fundamental elemental analysis technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This method is crucial for confirming the composition of synthesized or modified materials.

In a study involving the removal of this compound using graphene oxide (GO) modified with 4-aminodiphenylamine (GO-A), CHN analysis was performed to verify the successful grafting of the amine group onto the graphene oxide structure. deswater.com The results showed a significant increase in the percentage of carbon and nitrogen in GO-A compared to the original GO, confirming the modification. deswater.com

Table 2: Elemental Composition of Graphene Oxide (GO) and Modified Graphene Oxide (GO-A)

SampleCarbon (%)Hydrogen (%)Nitrogen (%)Reference
GO54.692.460.15 deswater.com
GO-A63.071.592.83 deswater.com

This data demonstrates the change in elemental composition after the modification of graphene oxide for the adsorption of this compound. deswater.com

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. It involves the adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at different pressures, the surface area can be calculated. This information is critical for understanding the adsorption capacity of a material, as a larger surface area generally provides more sites for adsorption.

In research related to this compound, BET analysis is frequently used to characterize the adsorbent materials. For example, in the study of this compound removal by modified graphene oxide (GO-A), the BET surface area of GO was found to be 13.24 m²/g, while that of GO-A was 12.41 m²/g. deswater.com Although the surface area slightly decreased after modification, the average pore diameter and total pore volume significantly increased, which also influences the adsorption properties. deswater.com

Another study on the use of hydrochar from Spirogyra sp. algae for the removal of this compound showed a significant increase in the BET surface area from 0.203 m²/g for the raw algae to 5.369 m²/g for the hydrochar, indicating a greater potential for adsorption. wu.ac.th

Table 3: BET Surface Area and Pore Characteristics of Various Adsorbents

AdsorbentBET Surface Area (m²/g)Average Pore Diameter (nm)Total Pore Volume (cm³/g)Reference
Graphene Oxide (GO)13.244.8530.016 deswater.com
Modified Graphene Oxide (GO-A)12.4142.8790.133 deswater.com
Spirogyra sp. (Spi)0.203-- wu.ac.th
Spirogyra sp. Hydrochar (SpiHC)5.369-- wu.ac.th

This table compiles data from studies investigating adsorbents for this compound, highlighting the changes in surface properties after modification. deswater.comwu.ac.th

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. unam.mxdartmouth.edu It is often coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). mdpi.commyscope.training When the electron beam of the microscope strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. dartmouth.edu By detecting and analyzing these X-rays, EDS can provide qualitative and quantitative information about the elemental composition of the sample. dartmouth.edu

In the context of this compound research, EDS is used to determine the elemental composition of adsorbent materials. For example, in a study preparing nano-bentonite for the removal of this compound, EDS analysis was part of the characterization of the prepared nanoparticles. researchgate.net Similarly, when investigating the adsorption of dyes onto composite resins, EDS can reveal changes in the elemental composition of the resin surface after immersion in dye solutions, indicating the presence of elements from the dye or changes due to degradation. mdpi.com The technique can be used to create elemental maps, showing the two-dimensional distribution of elements on the sample's surface. dartmouth.edu

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Electrochemical Analytical Methods

Electrochemical methods offer a powerful and sensitive approach for the detection and quantification of electroactive compounds like this compound. These techniques are characterized by their cost-effectiveness, simplicity, and minimal sample preparation requirements. researchgate.net

Square Wave Voltammetry (SWV) is a highly sensitive electrochemical technique employed for the analysis of this compound. researchgate.netnih.gov This method combines features of several pulse voltammetric techniques, which contributes to its high sensitivity and effective suppression of background electrical noise. pineresearch.combenthamopenarchives.com In SWV, the potential of the working electrode is altered using a waveform composed of a series of forward and reverse potential pulses superimposed on a staircase waveform. pineresearch.com This process allows for the measurement of the difference between the forward and reverse currents, which enhances the signal-to-noise ratio. pineresearch.combenthamopenarchives.com When used for the analysis of this compound, SWV can produce well-defined anodic peaks, allowing for its quantification even in the presence of other substances. researchgate.netnih.gov For instance, a study utilizing a modified electrode detected a linear range concentration for this compound from 0.99 to 9.9 μmol L⁻¹. researchgate.netnih.gov

To enhance the sensitivity and selectivity of electrochemical detection of this compound, researchers have developed modified electrodes. One such innovation is the use of a graphite (B72142) pencil electrode (GPE) modified with palladium nanoparticles (PdNPs). researchgate.netnih.gov The graphite pencil serves as a low-cost and readily available conductive surface, while the palladium nanoparticles increase the electrode's surface area and catalytic activity. researchgate.netnih.gov This modification improves the analytical performance of the sensor, enabling the simultaneous and sensitive determination of this compound along with other compounds in environmental and biological samples. researchgate.net The GPE-PdNPs sensor has demonstrated good repeatability and stability, with recovery rates close to 100% in samples like river water and synthetic urine. researchgate.net The combination of the conductive GPE surface and the catalytic properties of PdNPs enhances the mass diffusion of the analyte and facilitates electron transfer, leading to improved electrochemical sensing performance. researchgate.net

Understanding the charge transfer kinetics at the electrode surface is fundamental to optimizing electrochemical sensors. The evaluation of charge transfer kinetics for a modified electrode, such as the GPE-PdNPs, is often conducted using a potassium ferricyanide (B76249) redox probe. researchgate.netnih.gov This evaluation helps in characterizing the electrode's performance. The modification of the graphite pencil electrode with palladium nanoparticles has been shown to improve the charge transfer kinetics. researchgate.net This enhancement is attributed to the increased surface area and the catalytic properties of the nanoparticles, which facilitate more efficient electron transfer between the analyte (this compound) and the electrode surface. researchgate.net This improved kinetic performance is a key factor in the enhanced sensitivity and analytical performance of the modified electrode for detecting this compound. researchgate.netnih.gov

Graphite Pencil Electrode Modified with Palladium Nanoparticles

Toxicity Assessment and Biodegradability Monitoring

Beyond detection, it is crucial to assess the environmental impact of this compound and the effectiveness of treatment processes in reducing its toxicity and improving its biodegradability.

Bioassay tests using the freshwater crustacean Daphnia magna are a standard method for evaluating the acute toxicity of chemical substances in aquatic environments. jwent.netjwent.net Daphnia magna is chosen for these tests due to its sensitivity to pollutants, short reproductive cycle, ease of culture in a laboratory setting, and low cost. jwent.net In the context of this compound, these bioassays are used to determine the lethal concentration 50 (LC50), which is the concentration of the dye that is lethal to 50% of the tested Daphnia magna population over a specific time, typically ranging from 24 to 96 hours. jwent.net

Research has shown that before any degradation treatment, the 96-hour LC50 for this compound effluent was 16 mg/L. jwent.net Following a UVA/TiO2 photocatalytic degradation process, the toxicity was significantly reduced, with the 96-hour LC50 increasing to 44.7 mg/L. jwent.net This indicates a decrease in the toxicity of the dye solution. The mortality rate of Daphnia magna after a 96-hour exposure to the untreated dye effluent was 96.7%, which decreased to 43.3% after the photocatalytic treatment. jwent.netjwent.net

Table 1: Toxicity of this compound Effluent on Daphnia Magna Before and After Treatment

ParameterBefore DegradationAfter UVA/TiO2 Degradation
LC50 (96 h)16 mg/L jwent.net44.7 mg/L jwent.net
Mortality Rate (96 h)96.7% jwent.netjwent.net43.3% jwent.netjwent.net

The biodegradability of an effluent is a critical parameter for assessing its potential environmental impact and the feasibility of biological treatment methods. The biodegradability index, calculated as the ratio of the 5-day Biochemical Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD), is a widely used indicator. jwent.netraco.cat The COD measures the total amount of oxygen required to chemically oxidize all organic compounds, while the BOD5 measures the amount of oxygen consumed by microorganisms to decompose the biodegradable organic matter in five days. iwaponline.com

The BOD5/COD ratio provides insight into the proportion of organic pollutants that can be broken down by biological processes. jwent.net

A ratio greater than 0.6 suggests that the waste is highly biodegradable and can be effectively treated biologically. jwent.net

A ratio between 0.3 and 0.6 indicates that the waste is biodegradable but may require seeding with adapted microorganisms for efficient treatment. jwent.net

A ratio less than 0.3 implies that the waste is not readily biodegradable and may be toxic to microorganisms, making biological treatment challenging. jwent.net

For this compound effluent, the initial biodegradability index was found to be 0.25, indicating poor biodegradability. jwent.netjwent.net However, after treatment with the UVA/TiO2 process, this index increased to 0.68. jwent.netjwent.net This significant increase demonstrates that the photocatalytic degradation process not only removes the color of the dye but also transforms the recalcitrant organic molecules into more biodegradable forms. jwent.net

Table 2: Biodegradability Index of this compound Effluent

ParameterBefore DegradationAfter UVA/TiO2 Degradation
BOD5/COD Ratio0.25 jwent.netjwent.net0.68 jwent.netjwent.net

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Monitoring

In studies investigating the degradation of azo dyes, including those structurally similar to this compound, monitoring COD and TOC is standard practice. For instance, in the ozonation of various direct and reactive dyes, initial COD and TOC values are established to characterize the untreated dye solutions. raco.cat The reduction in COD and TOC levels throughout the treatment process signifies the breakdown of the parent dye molecule into smaller, less complex, and ideally, fully mineralized compounds like carbon dioxide and water. jwent.net

The ratio of Biochemical Oxygen Demand (BOD5) to COD is often used as an indicator of biodegradability. raco.catjwent.net A low initial BOD5/COD ratio for a solution containing this compound suggests that the dye is not readily biodegradable. raco.cat An increase in this ratio after treatment indicates that the degradation products are more amenable to biological treatment processes. jwent.net For example, a study on the photocatalytic degradation of this compound showed an increase in the BOD5/COD ratio from 0.25 to 0.68, indicating enhanced biodegradability. jwent.netjwent.net If the BOD5/COD ratio is greater than 0.6, the wastewater is considered to be fairly biodegradable. jwent.net

Research on the degradation of other direct dyes has demonstrated significant reductions in COD. For example, the treatment of Direct Yellow 12 with an ultraviolet-assisted ozone process resulted in an 85% decrease in the initial COD. jwent.netjwent.net Similarly, the photo-Fenton process applied to petroleum wastewater achieved a 78% removal of COD and 64% removal of TOC under optimal conditions. gnest.org These examples highlight the effectiveness of advanced oxidation processes in mineralizing organic pollutants and the importance of COD and TOC as monitoring parameters.

Table 1: COD and TOC Removal in Various Dye Degradation Studies

Dye/WastewaterTreatment ProcessInitial COD (mg/L)Final COD (mg/L)COD Removal (%)Initial TOC (mg/L)Final TOC (mg/L)TOC Removal (%)Reference
This compoundUVA/TiO2 Photocatalysis507.585%Not ReportedNot ReportedNot Reported jwent.net
Direct Yellow 12UV/OzoneNot ReportedNot Reported>85%Not ReportedNot ReportedNot Reported jwent.netjwent.net
Petroleum WastewaterSolar Photo-FentonNot ReportedNot Reported78%Not ReportedNot Reported64% gnest.org
Dye House EffluentPhoto-assisted Electrochemical~1200~300~75%~400~150~62.5% researchgate.net

Note: The data in this table is compiled from various studies and may not represent direct comparisons due to differing experimental conditions.

Zooplankton Toxicity Evaluation

Evaluating the toxicity of this compound and its degradation byproducts on aquatic organisms is a critical aspect of environmental research. Zooplankton, particularly species like Daphnia magna, are frequently used as bioindicators to assess the acute and chronic toxicity of chemical substances in aquatic environments. jwent.netjwent.netunesp.br These organisms are sensitive to pollutants and play a crucial role in freshwater ecosystems. jwent.netwur.nl

Toxicity is often quantified by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period. jwent.net For this compound, the 24-hour to 96-hour LC50 for Daphnia magna was found to vary from 66 to 16 mg/L before degradation. jwent.net A lower LC50 value indicates higher toxicity.

The goal of treatment processes is not only to decolorize the dye but also to reduce the toxicity of the effluent. jwent.net Following a UVA/TiO2 photocatalytic treatment, the 24-hour LC50 for this compound effluent increased to 115 mg/L, classifying it as relatively non-toxic according to EPA guidelines. jwent.net This demonstrates a significant reduction in toxicity. The mortality rate of Daphnia magna after a 96-hour exposure to this compound solution decreased from 96.7% before treatment to 43.3% after treatment. jwent.netjwent.net

The selection of Daphnia magna for toxicity testing is due to its high sensitivity to environmental pollutants, short reproduction cycle, and the ability to produce genetically similar offspring, which ensures consistency in experimental results. jwent.net

Table 2: Toxicity of this compound on Daphnia magna Before and After Treatment

ParameterBefore UVA/TiO2 TreatmentAfter UVA/TiO2 TreatmentReference
96-hour LC5016 mg/L44.7 mg/L jwent.net
96-hour Mortality Rate96.7%43.3% jwent.netjwent.net
Toxicity Unit (TU)1.52 to 6.25Not Reported jwent.net

Note: The Toxicity Unit (TU) is a measure of toxicity, with higher values indicating greater toxicity.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is instrumental in identifying the intermediate and final by-products formed during its degradation. jwent.netdoi.org This information is crucial for elucidating the degradation pathway and ensuring that no toxic or more persistent compounds are generated during treatment. jwent.net

The process typically involves extracting the degradation products from the treated dye solution using a suitable solvent, such as dichloromethane (B109758) or benzene. jwent.netdoi.org The extracted sample is then injected into the GC, where the compounds are separated based on their boiling points and affinity for the stationary phase in the column. doi.orgsisweb.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. chromatographyonline.com By comparing these mass spectra to spectral libraries, the chemical structures of the degradation by-products can be identified. chromatographyonline.com

For example, in a study on the degradation of Direct Red 31, a dye with a complex aromatic structure, GC-MS analysis was used to identify the smaller molecules formed after electrochemical oxidation. doi.org Similarly, in the study of Direct Yellow 12 degradation by an ozone/UV process, GC-MS analysis of the treated solution confirmed the absence of toxic organic compounds. jwent.netjwent.net The chromatographic conditions, such as the type of column, temperature program, and carrier gas flow rate, are optimized to achieve the best separation of the target analytes. doi.orgsisweb.com

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) for Mechanistic Studies

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) is an essential tool for studying the degradation mechanisms of non-volatile and thermally labile compounds like this compound. jwent.netscispace.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net It is particularly useful for identifying and tracking the formation and disappearance of various intermediates during the degradation process, providing insights into the reaction pathways. jwent.netscispace.com

In a typical HPLC-MS/MS analysis, the sample is first injected into the HPLC system, where the components are separated on a column. jwent.net The eluent from the HPLC is then introduced into the mass spectrometer's ion source, where molecules are ionized, often using electrospray ionization (ESI). The precursor ions corresponding to the parent dye and its intermediates are selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This provides structural information that aids in the identification of the compounds.

For instance, a study on the degradation of Direct Yellow 12 utilized HPLC-MS/MS to analyze the decolorization process at various time intervals. jwent.net The analysis of the untreated dye showed peaks corresponding to the free acid and monosodium salt of the dye. jwent.net As the degradation progressed, the intensity of these peaks decreased, and new peaks corresponding to intermediate products appeared and then diminished, allowing for the proposal of a degradation pathway. jwent.net The use of specific mobile phases, such as acetonitrile (B52724) and water with formic acid, and a suitable column, like a C18 column, is crucial for achieving good separation. jwent.net This technique has been successfully applied to identify degradation products of various dyes, confirming processes like N-deethylation and hydroxylation. researchgate.net

Iv. Environmental Fate and Ecotoxicological Impact of Direct Yellow 50

Pathways of Environmental Dispersion (Wastewater Discharge)

The primary route for Direct Yellow 50 entering the environment is through the discharge of industrial wastewater. mdpi.comresearchgate.netresearchgate.net Industries such as textile, paper, and leather manufacturing are major consumers of direct dyes and, consequently, significant sources of dye-laden effluents. scbt.commdpi.comcanada.ca It is estimated that a substantial amount of dye, potentially up to 50% in concentrated wastewater from batch dyeing processes, is not fixed to the material and is released into water streams. scbt.comdnu.dp.ua

Once discharged, the high water solubility of this compound allows it to persist in the water column for extended periods. canada.ca Eventually, it is expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca This dispersion is not limited to the dye alone; these industrial effluents are often complex mixtures containing auxiliary chemicals such as salts, acids, alkalis, and surfactants, which are also released into the ecosystem. mdpi.com The presence of these dyes, even at concentrations below 1 ppm, is visibly apparent and can obstruct sunlight penetration in water bodies, thereby affecting photosynthesis in aquatic plants. researchgate.netnih.gov

Environmental Persistence and Recalcitrance

This compound is characterized by its high persistence in the environment, particularly in water and soil. scbt.com Azo dyes, as a class, are known for their chemical stability and are generally not readily biodegradable due to their complex structure. nih.gov This recalcitrance means they can persist in the environment for long durations, with some estimates suggesting a lifespan of 50 years or more. nih.gov

The degradation of this compound under aerobic conditions is considered insignificant. scbt.com Oxygen often acts as an inhibitor of the azo reduction process, which is the initial step in its breakdown. scbt.com Consequently, conventional aerobic wastewater treatment processes are largely ineffective at completely removing these dyes. scbt.com Available data indicate that azo direct dyes are likely to persist in water, sediment, and soil. canada.ca

Formation of Toxic Byproducts and Aromatic Amines During Degradation

The degradation of this compound, particularly under anaerobic or reducing conditions found in sediments, follows a pathway that can generate more hazardous byproducts. canada.camdpi.com The crucial step is the reductive cleavage of the dye's azo bond (-N=N-), which breaks the molecule into constituent aromatic amines. scbt.commdpi.comnih.gov It is estimated that approximately 30% of the dye may undergo this cleavage. scbt.com

These resulting aromatic amines are often colorless but can be more toxic and carcinogenic than the parent dye molecule. mdpi.com The process is typically a two-step mechanism: the initial reductive cleavage forms the aromatic amines, which are then further degraded, a process that occurs almost exclusively under aerobic conditions. mdpi.com These aromatic amines are considered a significant concern because they can be activated as mutagens through N-oxidation by cytochrome P450 isozymes. scbt.com This activation can lead to the formation of reactive ions that are capable of binding to DNA. scbt.com While some advanced oxidation processes have shown the ability to degrade these intermediates into smaller, less complex compounds, the potential for the formation of these toxic substances during natural degradation remains a key issue. jwent.net

Ecotoxicity to Aquatic Organisms

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.commdpi.comjwent.netjwent.net The presence of the dye in waterways reduces light penetration, which inhibits photosynthesis and disrupts aquatic ecosystems. mdpi.comresearchgate.netjwent.net

Toxicity studies have demonstrated its harmful effects on various aquatic species. For the freshwater crustacean Daphnia magna, a key indicator species in ecotoxicology, untreated effluent containing this compound caused a mortality rate of 96.7%. jwent.netjwent.net Further studies established a lethal concentration 50% (LC50)—the concentration required to kill half the members of a tested population—that ranged from 66 mg/L over 24 hours to 16 mg/L over 96 hours, highlighting its acute toxicity. jwent.net In contrast, toxicity data for fish indicate a higher tolerance, with a reported LC50 value of >180 mg/L. mst.dk

Test OrganismEndpointConcentration (mg/L)Exposure TimeCitation
Daphnia magnaLC501696 hours jwent.net
Daphnia magnaLC506624 hours jwent.net
FishLC50>180Not Specified mst.dk

This table presents the lethal concentration (LC50) values of this compound for different aquatic organisms.

Azo dye compounds are recognized as being mutagenic and carcinogenic to aquatic life. mdpi.comjwent.netjwent.net The mechanism for this toxicity is linked to their degradation products. scbt.com The reductive cleavage of the azo bond produces aromatic amines, which can be metabolically activated to become mutagens. scbt.com These activated compounds can then interact with the genetic material of aquatic organisms, potentially leading to mutations and cancer. scbt.com

Potential for Bioaccumulation and Biomagnification

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than at which the substance is lost. epa.govlibretexts.org This can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. epa.govlibretexts.org

The data regarding the bioaccumulation potential of this compound presents a mixed picture. One assessment indicates that this compound has a low potential for bioaccumulation. scbt.com This is consistent with the low bioconcentration factors (BCF) generally observed for water-soluble ionic dyes, which typically range from 0 to 0.7 in fish. mst.dk However, other sources suggest that some dye compounds can accumulate in food chains and that their impact can be biomagnified, posing a risk to organisms at higher trophic levels. scbt.comnih.govjwent.net Due to its high persistence, even substances with low BCF values can pose a long-term risk. scbt.com

ParameterFindingImplicationCitation
Bioaccumulation PotentialLowSuggests limited uptake and retention in organisms. scbt.com
PersistenceHighThe compound remains in the environment for long periods. scbt.com
Food Chain AccumulationPossibleSome sources suggest accumulation and biomagnification can occur. scbt.comnih.govjwent.net

This table summarizes findings on the bioaccumulation and persistence of this compound.

Impacts on Human Health (General Toxicity Concerns)

The primary human health concerns associated with this compound are linked to its potential to cause cancer and other toxic effects, largely stemming from its breakdown products. scbt.commdpi.comjwent.netjwent.net The parent dye itself is not classified as harmful by ingestion, but the aromatic amines formed during metabolic processes are of significant concern. scbt.com

When ingested, azo dyes can be broken down by intestinal microbiota and liver enzymes, leading to the formation of aromatic amines. scbt.comnih.gov These amines can be absorbed and subsequently activated in the body, acting as procarcinogens. scbt.com In particular, bacteria that contaminate the human bladder can metabolically activate these aromatic amines. scbt.com Exposure to these dye compounds has been linked to dysfunction of the kidneys, liver, brain, the reproductive system, and the central nervous system. mdpi.comjwent.net Furthermore, there is speculation that aromatic amines produced from azo dyes could be responsible for inducing autoimmune diseases. scbt.com

Kidney, Liver, Brain, Reproductive System, and Central Nervous System Dysfunction

The introduction of dye-containing compounds into the environment is a significant concern due to their potential toxic effects on living organisms. jwent.netjwent.net Research indicates that dyes can penetrate the human body and may lead to dysfunction of several critical organ systems, including the kidneys, liver, brain, reproductive system, and central nervous system. jwent.netmdpi.comcivilica.com While ingestion of this compound may cause gastrointestinal discomfort, nausea, and vomiting, it has not been classified as "harmful by ingestion". scbt.com Pre-existing organ damage, such as to the liver or kidneys, could exacerbate the material's damaging health effects following ingestion. scbt.com

Studies on various azo dyes have highlighted their potential for inducing neurobehavioral defects and disorders related to brain function. brieflands.com Azo dyes as a class have been observed to cause adverse effects on the brain, including the prefrontal cortex, cerebellum, and cerebrum, which may be linked to mechanisms such as oxidative stress. brieflands.com For instance, some azo dyes have been shown to increase the concentration of certain chemicals in kidney, brain, and liver tissues, indicating induced oxidative stress. brieflands.com Although specific toxicological investigations on this compound's effects on these particular organ systems are not extensively detailed in the provided literature, the general toxicological profile of azo dyes suggests a potential for such impacts. mdpi.comcncolorchem.com

Carcinogenic and Mutagenic Hazards

This compound, an azo dye, is associated with potential carcinogenic and mutagenic hazards, a concern common to this class of chemicals. jwent.netjwent.netmdpi.comscbt.comresearchgate.net The primary mechanism for the genotoxicity of many azo dyes is their metabolic conversion into constituent aromatic amines. scbt.comnih.gov This process, known as reductive cleavage, breaks the characteristic azo bond (-N=N-) and can release potentially carcinogenic arylamines. scbt.comnih.gov This metabolic conversion can be carried out by intestinal microbiota and, to a lesser extent, by liver enzymes. scbt.comnih.gov

Concerns are particularly heightened for azo dyes based on benzidine (B372746), as benzidine itself is a known carcinogen. scbt.comresearchgate.net this compound is a benzidine-based dye. scbt.com Azo dyes that can be broken down into carcinogenic arylamines are considered possible carcinogens. scbt.com The aromatic amines resulting from this breakdown can be activated as mutagens through N-oxidation by cytochrome P450 isozymes, forming reactive ions that can bind to DNA and cause mutations. scbt.com This mechanism is believed to contribute to the carcinogenicity of many azo dyes, which have been found to cause liver and urinary bladder cancers in laboratory animals. scbt.com Epidemiological studies have indicated a strong link between exposure to benzidine-based dyes and bladder cancer in workers. scbt.com

While mutagenicity data for this compound has been reported, the compound is not listed as a carcinogen by organizations such as ACGIH, IARC, NIOSH, NTP, or OSHA. cncolorchem.com A screening assessment by Canadian authorities noted that while some azo direct dyes have effects of concern regarding potential carcinogenicity, this compound did not meet the criteria to be classified as a danger to human health under their specific regulations. canada.ca It is important to note that not all azo dyes are genotoxic; the hazard is often linked to those that contain moieties like benzidine or phenylenediamine in their structure. scbt.com

The following table summarizes research findings on the carcinogenic and mutagenic hazards associated with this compound and related azo dyes.

Table 1: Summary of Carcinogenic and Mutagenic Findings for this compound and Related Azo Dyes

Hazard Type Research Finding Source(s)
General Toxicity Dye-containing compounds are recognized as toxic, carcinogenic, and mutagenic to aquatic life and humans. jwent.netjwent.netmdpi.comresearchgate.net jwent.netjwent.netmdpi.comresearchgate.net
Carcinogenicity Azo dyes based on benzidine are classified as Category 2 carcinogens under EU regulations, considered as substances that should be regarded as if they are carcinogenic to humans. scbt.com scbt.com
Mutagenicity Mutagenicity data for this compound have been reported. cncolorchem.com cncolorchem.com
Mechanism Reductive cleavage of the azo bond into component aromatic amines (e.g., benzidine) is a primary mechanism leading to genotoxicity. scbt.comnih.gov These amines can be metabolically activated to form DNA-alkylating agents. scbt.com scbt.comnih.gov
Regulatory Status Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. cncolorchem.com A Canadian screening assessment concluded it does not meet the criteria for a human health danger under CEPA 1999. canada.ca cncolorchem.comcanada.ca

| Metabolism | Intestinal microbiota and liver enzymes are primarily responsible for the cleavage of azo dyes into aromatic amines. scbt.comnih.gov | scbt.comnih.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name
4-amino-biphenyl
Benzidine
This compound

V. Research Gaps and Future Directions

Comprehensive Mechanistic Understanding of Degradation Pathways

A significant research gap exists in the complete understanding of the degradation pathways of Direct Yellow 50. The primary degradation step is widely recognized as the reductive cleavage of the stable azo bond (-N=N-), which leads to the initial loss of color. mdpi.comscbt.comsustainability-directory.com However, this step often results in the formation of intermediate aromatic amines, which can be more toxic and recalcitrant than the original dye molecule. mdpi.comijrrjournal.comresearchgate.net

The complexity of the DY50 molecule, with its multiple aromatic rings and functional groups, gives rise to various potential breakdown products, and the precise sequence of reactions is not fully elucidated. sustainability-directory.com Aerobic degradation of the parent dye is often slow or insignificant as oxygen can inhibit the initial azo reduction step. scbt.com While subsequent aerobic conditions are necessary for the mineralization of the resulting aromatic amines, these intermediates are often resistant to further breakdown. mdpi.comdoi.org Future research must focus on identifying the full spectrum of these intermediates and elucidating the specific enzymatic and chemical pathways involved under different environmental conditions (anaerobic, aerobic, and sequential). A detailed mechanistic understanding is crucial for designing treatment processes that ensure complete mineralization rather than simply decolorization, thereby preventing the accumulation of hazardous byproducts in the environment. sustainability-directory.com

Development of Highly Efficient and Sustainable Remediation Technologies

While various technologies have been explored for DY50 removal, there is a pressing need to develop more efficient, cost-effective, and environmentally sustainable options. apacsci.commdpi.com Current methods, including physical, chemical, and biological treatments, often have significant drawbacks such as high cost, energy consumption, or the generation of toxic sludge. nih.govmdpi.com

Single-treatment methods are often insufficient for the complete removal and mineralization of complex dyes like DY50. researchgate.netsciepub.com Future research should prioritize the development and optimization of hybrid or integrated systems that combine the strengths of different processes. Combining biological treatments with advanced oxidation processes (AOPs), for instance, can be highly effective; an initial anaerobic biological stage can break the azo bond, followed by an aerobic or AOP stage to degrade the resulting toxic aromatic amines. sciepub.comsciepub.comtandfonline.com

Other promising combinations include coupling adsorption with photocatalysis, where the adsorbent concentrates the dye molecules on the catalyst surface, enhancing degradation efficiency. bohrium.comresearchgate.net Such integrated systems can lead to higher removal rates, lower treatment times, and more complete mineralization of the dye and its byproducts, overcoming the limitations of individual processes. researchgate.netsciepub.com

Adsorption is a widely used method for dye removal, but the cost and regeneration of commercial adsorbents like activated carbon limit its application. A key future direction is the exploration of novel adsorbents that are low-cost, readily available, and sustainable. bohrium.comresearchgate.net Researchers are increasingly turning to bio-waste and natural materials as precursors for effective adsorbents.

Materials such as agricultural waste, lignocellulosic biomass, and clays (B1170129) have shown significant promise due to their porous structure and functional groups capable of binding dye molecules. researchgate.netmdpi.comresearchgate.net The table below summarizes the adsorption capacities of various emerging adsorbents for anionic dyes, including this compound, highlighting the potential of these sustainable materials. Further research is needed to enhance their adsorption capacity, selectivity, and reusability through various modification techniques. researchgate.net

Table 1: Adsorption Capacities of Various Novel Adsorbents for Anionic Dyes

Adsorbent Target Dye Maximum Adsorption Capacity (mg/g) Reference
Nano bentonite (B74815) This compound 89.8 ijrrjournal.com
Natural Bentonite This compound Not specified, but lower than modified form researchgate.net
HDTMA-Modified Bentonite This compound Not specified, but R% increased to 99% researchgate.net
Luffa cylindrica Azo Dye Not specified, but 63.07% removal rsc.org
MgAl LDH/Lignin Direct Yellow 51.55 rsc.org

This table is interactive and showcases examples of ongoing research into sustainable adsorbents.

Photocatalysis is a promising AOP for the complete mineralization of organic pollutants into non-toxic substances like CO2 and H2O. apacsci.comresearchgate.net However, the efficiency of first-generation photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), is limited by their wide bandgap (requiring UV light) and the rapid recombination of photogenerated electron-hole pairs. nih.govijesi.org

Future research must focus on the design and synthesis of advanced, third-generation catalysts that can overcome these limitations. researchgate.netsciopen.com Key strategies include:

Doping and Heterojunctions: Creating nanocomposites, such as ZnO/MWCNTs or p-Co3O4/n-TiO2, to narrow the bandgap for visible light absorption and improve charge separation. rsc.orgajchem-a.comresearchgate.net

Surface Modification: Enhancing the catalyst's surface area and adsorption capacity to increase interaction with dye molecules. ajchem-a.comresearchgate.net

Immobilization: Fixing catalysts onto solid substrates to prevent the need for post-treatment catalyst recovery, which is a challenge with suspended nanoparticle systems. researchgate.netsciopen.com

The development of catalysts that are highly active under direct solar irradiation is a particularly important goal for creating sustainable and economically viable treatment systems. ajchem-a.com

Table 2: Performance of Different Photocatalytic Systems for this compound Degradation

Photocatalyst Light Source Key Finding Reference
UVA/TiO2 UVA 96.7% mortality of Daphnia Magna before treatment reduced to 43.3% after. jwent.netjwent.net
ZnO UV Optimal degradation achieved in acidic media. scitechnol.com
ZnO/MWCNTs Solar Light 93.56% degradation efficiency achieved. ajchem-a.comresearchgate.net

This interactive table presents findings from various studies on the photocatalytic degradation of this compound.

Exploration of Novel, Eco-friendly, and Cost-Effective Adsorbents

Long-term Environmental Monitoring and Risk Assessment

A critical gap remains in the long-term monitoring of this compound and similar azo dyes in the environment. apacsci.comnih.gov Most studies focus on short-term treatability and toxicity, but the persistence of these dyes and their breakdown products necessitates a more comprehensive, long-term approach to risk assessment. ijrrjournal.comresearchgate.net Untreated or improperly treated effluents can lead to the accumulation of these compounds in water bodies and sediments, where they can persist and exert chronic toxic effects on aquatic ecosystems. researchgate.netmdpi.com

Future efforts should establish systematic monitoring programs for textile-impacted environments to understand the fate, transport, and bioaccumulation of these contaminants over extended periods. apacsci.com This data is essential for developing accurate environmental risk models and for creating effective, evidence-based regulations to protect both ecosystem and human health from the long-term impacts of dye pollution. scitechnol.comsci-hub.se

Studies on Byproduct Toxicity and Biodegradability

Perhaps the most pressing area for future research is the detailed investigation of the toxicity and biodegradability of the degradation byproducts of this compound. mdpi.comnih.gov It is well-documented that the anaerobic degradation of azo dyes cleaves the molecule to form aromatic amines, which can be significantly more toxic, mutagenic, and carcinogenic than the parent dye. mdpi.comijrrjournal.comresearchgate.netnih.gov

While some studies have successfully demonstrated the detoxification of DY50 effluent using methods like UVA/TiO2 photocatalysis, where the biodegradability index (BOD5/COD) increased from 0.25 to 0.68, this is not always the case for all treatment methods. jwent.netjwent.net There is a critical need for studies that:

Identify the specific aromatic amines and other intermediates formed during the degradation of DY50 under various treatment scenarios. sustainability-directory.com

Conduct comprehensive toxicological assessments (including phytotoxicity and animal toxicity) on these identified byproducts. nih.gov

Evaluate the biodegradability of these intermediates under relevant environmental conditions. mdpi.commdpi.com

Real-world Application and Scalability of Treatment Methods

While numerous laboratory-scale studies have demonstrated the efficacy of various methods for treating wastewater containing this compound (DY50), a significant research gap exists in their real-world application and scalability. Transitioning from controlled lab environments to pilot-scale and full-scale industrial applications presents considerable challenges. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, have shown promise due to their potential for high efficiency and complete mineralization of dyes. iwaponline.comresearchgate.netresearchgate.net For instance, studies on ozonation (O₃) and O₃ combined with ultraviolet (UV) light have reported over 88% color removal from seawater containing DY50 within 35 minutes. researchgate.netscispace.com Similarly, the UVA/TiO₂ process has demonstrated high efficiency in degrading and detoxifying DY50 in synthetic solutions. jwent.net However, the scalability of these technologies is often hindered by high operational costs and energy requirements. nih.govresearchgate.net

Biological treatments, utilizing microorganisms to degrade dyes, are often considered cost-effective. iwaponline.com Yet, their application is frequently limited by sensitivity to operating conditions like pH and temperature, and they may struggle with the non-biodegradable nature of azo dyes like DY50. mdpi.comiwaponline.comredalyc.org Hybrid systems, which combine biological and physical/chemical processes, are emerging as a more robust solution. For example, a pilot-scale Moving Bed Biofilm Reactor (MBBR) coupled with a Membrane Bioreactor (MBR) achieved 93% COD removal and 85% color removal from textile wastewater, demonstrating a promising path for real-world application. upc.edu

Adsorption is another widely studied method, but challenges with adsorbent recovery and regeneration limit its large-scale use. mdpi.comnih.gov The economics of collecting, transporting, and processing adsorbent materials, even low-cost ones derived from biomass, must be carefully evaluated for industrial viability. nih.gov

Future research must prioritize pilot-scale studies that simulate industrial conditions to validate the effectiveness and economic feasibility of these treatment methods. iwaponline.comupc.edu Developing robust, cost-effective hybrid systems and optimizing AOPs to reduce energy consumption are critical steps toward scalable and sustainable solutions for managing DY50-contaminated effluents. iwaponline.comresearchgate.net

Interactive Table: Comparison of Treatment Technologies for Textile Wastewater

Development of Advanced Analytical Techniques for Trace Contaminants

The manufacturing and degradation of this compound can result in the formation of various by-products and the presence of trace contaminants in industrial effluents. A significant research gap lies in the development of advanced, sensitive, and rapid analytical methods for the detection and quantification of these trace-level substances. While standard methods like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are used, they may lack the required sensitivity and selectivity for complex matrices. fda.govums.edu.mynih.gov

Current analytical challenges include detecting contaminants at very low concentrations and managing interferences from the sample matrix, such as other dyes, salts, and organic matter present in wastewater. iranarze.irresearchgate.net The development of more sophisticated techniques is crucial for comprehensive environmental monitoring and process control.

Electrochemical sensors represent a promising area of research. For example, a graphite (B72142) pencil electrode modified with palladium nanoparticles (PGE-PdNPs) was developed for the simultaneous determination of DY50, tryptophan, carbendazim, and caffeine (B1668208) in river water and synthetic urine samples, showing good sensitivity and recovery rates close to 100%. researchgate.net Such sensors offer advantages like low cost, portability, and reusability. researchgate.netresearchgate.net

Coupling chromatographic techniques with mass spectrometry (LC-MS or GC-MS) provides enhanced selectivity and structural elucidation capabilities, which are essential for identifying unknown degradation products and impurities. nih.govgoogle.com However, these methods often involve complex sample preparation and high instrumentation costs. nih.gov

Future research should focus on:

Miniaturized and automated systems: Developing lab-on-a-chip devices and biosensors for real-time, on-site monitoring of DY50 and its related contaminants. mdpi.com

Improved sample preparation: Creating more efficient extraction and clean-up procedures, like solid-phase extraction (SPE), to reduce matrix effects and improve the accuracy of trace analysis. fda.goviranarze.ir

High-resolution mass spectrometry: Utilizing advanced MS techniques to identify and characterize the complex mixture of compounds that may be present alongside DY50 in industrial wastewater. researchgate.net

Non-destructive techniques: Exploring methods that require minimal sample preparation, such as certain spectroscopic and electrochemical approaches. iaea.orglcms.cz

Interactive Table: Advanced Analytical Methods for Contaminant Detection

Research on the Influence of Co-pollutants and Matrix Effects

Industrial wastewater is a complex mixture containing not only the target dye but also a variety of co-pollutants, including other dyes, surfactants, and high concentrations of inorganic salts like chlorides, sulfates, and carbonates. mdpi.comresearchgate.net These substances can significantly influence the efficiency of treatment processes for this compound, a phenomenon known as the matrix effect. There is a substantial need for research that systematically investigates these interactions.

Conversely, the presence of certain substances can sometimes enhance degradation. The addition of hydrogen peroxide (H₂O₂) in some AOPs can increase the generation of hydroxyl radicals and improve the degradation rate. researchgate.net The pH of the wastewater is another critical factor, as it can affect the surface charge of catalysts and the formation of reactive oxygen species. mdpi.com

The interaction between DY50 and co-pollutants is not limited to degradation processes. In adsorption-based treatments, salts and surfactants, which are common textile auxiliaries, can compete with dye molecules for active sites on the adsorbent, affecting the uptake capacity. mdpi.com One study found that the presence of Na₂CO₃, Na₂SO₄, and surfactants had a measurable impact on the amount of DY50 adsorbed by weakly basic anion exchangers. mdpi.com

Future research directions should include:

Systematic studies: Conducting controlled experiments to quantify the inhibitory or enhancing effects of specific common co-pollutants (salts, surfactants, other dyes) on various DY50 treatment methods. mdpi.comresearchgate.net

Real wastewater analysis: Moving beyond synthetic dye solutions to test treatment technologies on actual industrial effluents to understand their performance under realistic matrix conditions. redalyc.orgmdpi.com

Mechanistic investigations: Elucidating the precise mechanisms by which co-pollutants interfere with or promote dye degradation and adsorption. nih.govnih.gov

Model development: Creating predictive models that can account for matrix effects to better design and optimize treatment systems for specific industrial waste streams.

Interactive Table: Influence of Common Co-Pollutants on DY50 Treatment

Q & A

Q. What are the standard analytical methods for quantifying Direct Yellow 50 in environmental samples, and how are they validated?

Researchers commonly use UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) to quantify this compound in aqueous solutions. Validation involves calibration curves with known concentrations, detection limits, and recovery tests using spiked samples. For reproducibility, ensure instrument parameters (e.g., wavelength, column type) align with published protocols. Cross-validation with multiple techniques (e.g., mass spectrometry) enhances reliability .

Q. How should researchers design controlled experiments to assess the sorption efficiency of biochars for this compound?

Experimental design must include variables such as biochar dosage, initial dye concentration, pH, temperature, and contact time. Use batch sorption studies with triplicate trials to minimize variability. Include control samples (e.g., activated carbon) for comparative analysis. Document physicochemical properties of biochars (e.g., surface area, pore size) using BET analysis or SEM-EDS .

Q. What are the critical parameters for synthesizing biochars with optimal adsorption capacity for this compound?

Key parameters include pyrolysis temperature (e.g., 400–800°C), feedstock composition (e.g., biological sludge vs. woody waste), and post-activation methods (chemical treatment with acids/bases or thermal reactivation). Characterize biochars using FTIR for functional groups and XRD for crystallinity to correlate structure with performance .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the sorption capacity of biochars for this compound across studies?

Contradictions often arise from differences in biochar feedstock, activation methods, or experimental conditions. Conduct meta-analyses to identify trends, and use multivariate statistical tools (e.g., partial least squares regression) to isolate influential variables. Reproduce experiments under standardized protocols (e.g., fixed pH or ionic strength) to reduce confounding factors .

Q. What methodological strategies address the trade-off between biochar’s environmental compatibility and adsorption efficiency for this compound?

Balance adsorption performance with compliance to regulatory standards (e.g., European Standards for heavy metals). Use leaching tests to assess biochar stability and lifecycle analysis (LCA) to evaluate environmental risks. Optimize activation processes (e.g., sequential chemical-thermal treatments) to enhance surface area while minimizing toxic byproducts .

Q. How should researchers integrate computational modeling with experimental data to predict this compound adsorption mechanisms?

Combine density functional theory (DFT) or molecular dynamics simulations with empirical data to model dye-biochar interactions. Validate predictions using spectroscopic evidence (e.g., shifts in FTIR peaks indicating chemisorption). Publish raw data and code for peer validation .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for analyzing multifactorial experiments involving this compound removal?

Use design of experiments (DoE) frameworks, such as response surface methodology (RSM), to optimize variables. Apply ANOVA to identify significant factors and interaction effects. For high-dimensional data, employ machine learning algorithms (e.g., random forests) to predict adsorption outcomes .

Q. How can researchers ensure reproducibility in biochar-based dye removal studies?

Adhere to FAIR data principles: publish raw datasets, detailed synthesis protocols, and characterization results in supplementary materials. Use reference materials (e.g., NIST-certified biochars) for cross-lab comparisons. Document equipment specifications and software versions .

Q. What ethical considerations apply when publishing studies on this compound’s environmental impact?

Disclose funding sources and potential conflicts of interest. Ensure compliance with ethical guidelines for environmental research (e.g., minimizing chemical waste). Cite Indigenous knowledge or prior work on dye pollution mitigation to avoid intellectual marginalization .

Data Interpretation & Reporting

Q. How should researchers contextualize this compound adsorption data within broader environmental remediation frameworks?

Compare results against benchmarks (e.g., commercial activated carbon or alternative adsorbents like MOFs). Discuss scalability, regeneration potential, and cost-benefit analyses in the discussion section. Use tables to summarize key performance metrics (e.g., maximum adsorption capacity, equilibrium time) .

Q. What are best practices for addressing non-linear adsorption isotherms or kinetic anomalies in this compound studies?

Fit data to multiple isotherm models (Langmuir, Freundlich, Temkin) and kinetic models (pseudo-first/second order) to identify the best fit. Use Akaike information criterion (AIC) for model selection. Discuss deviations (e.g., intra-particle diffusion limitations) in the context of biochar morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.